2-(1H-Tetrazol-5-yl)pyrimidine
Description
BenchChem offers high-quality 2-(1H-Tetrazol-5-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-Tetrazol-5-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2H-tetrazol-5-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N6/c1-2-6-4(7-3-1)5-8-10-11-9-5/h1-3H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQGZGGMGJOXIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Analysis of the FT-IR Spectrum of 2-(1H-tetrazol-5-yl)pyrimidine
Executive Summary & Structural Context
2-(1H-tetrazol-5-yl)pyrimidine represents a critical scaffold in medicinal chemistry, serving as a bioisostere for carboxylic acids and a precursor for high-energy density materials (HEDMs).[1][2] Its vibrational spectrum is complex, dominated by the interplay between the electron-deficient pyrimidine ring and the nitrogen-rich, amphoteric tetrazole moiety.
This guide provides a rigorous assignment of the FT-IR spectrum, focusing on the 1H-tautomer , which is the thermodynamically dominant form in the solid state due to intermolecular hydrogen bonding networks. The analysis synthesizes data from structural analogs (e.g., 5-(pyridin-2-yl)-1H-tetrazole) and fundamental heterocyclic spectroscopy to provide a predictive standard for quality control and structural validation.
Structural Dynamics: Tautomerism & Planarity
The molecule exists in a tautomeric equilibrium.[3][4] In the solid state, the 1H-tetrazole form is favored over the 2H-form. Furthermore, X-ray diffraction studies of related cations (e.g., 5-(pyridin-2-yl)tetrazolium) confirm that the two rings are essentially coplanar (dihedral angle < 10°), maximizing
Figure 1: Tautomeric equilibrium favoring the 1H-form in the solid state, stabilized by extensive hydrogen bonding networks.
Experimental Protocol for Spectral Acquisition
To ensure spectral fidelity, particularly in the hydrogen-bonding region, the following protocol is recommended.
Sample Preparation[5][6][7][8]
-
Technique: Attenuated Total Reflectance (ATR) with a Diamond or ZnSe crystal is preferred for rapid qualitative analysis.
-
Alternative: KBr Pellet (1-2 mg sample in 200 mg KBr). Note: KBr must be strictly dry. The broad N-H band of tetrazole can be easily obscured by adsorbed water.
-
Pre-treatment: Dry the sample in a vacuum desiccator over
for 24 hours to remove surface moisture, which interferes with the 3500–3000 cm⁻¹ region.
Instrument Parameters
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Resolution for fingerprint deconvolution).
-
Scans: Minimum 32 scans (ATR) or 64 scans (Transmission) to improve Signal-to-Noise ratio.
-
Detector: DTGS (Standard) or MCT (High Sensitivity).
Figure 2: Optimized experimental workflow for acquiring high-fidelity FT-IR spectra of nitrogen-rich heterocycles.
Detailed Spectral Analysis
The spectrum is divided into three critical zones: the High-Frequency H-Bonding Region, the Double Bond Region, and the Fingerprint Region.
Zone 1: The "Tetrazole Super-Band" (3500 – 2200 cm⁻¹)
This region is the most diagnostic feature of 5-substituted 1H-tetrazoles. Unlike simple amines, the N-H stretch does not appear as a sharp peak.
-
Feature: A very broad, diffuse absorption band extending from ~3400 cm⁻¹ down to ~2200 cm⁻¹.
-
Mechanistic Origin: This "super-band" arises from strong intermolecular hydrogen bonding (N-H...N) between the tetrazole N-H and the basic nitrogens of the pyrimidine or adjacent tetrazole rings. It is complicated by Fermi resonance interactions between the fundamental N-H stretch and overtones of bending modes.
-
Superimposed Peaks: Sharp C-H stretching vibrations from the pyrimidine ring appear as "windows" or sharp spikes on top of this broad envelope at 3000–3100 cm⁻¹ .
Zone 2: The Double Bond Region (1700 – 1500 cm⁻¹)
This region contains the coupled stretching vibrations of the aromatic rings. Due to the coplanarity, the vibrational modes of the pyrimidine and tetrazole rings are coupled.
-
1620 – 1660 cm⁻¹ (Tetrazole C=N): Often appears as a shoulder or a distinct band. This corresponds to the C=N stretch within the tetrazole ring.
-
1580 – 1600 cm⁻¹ (Pyrimidine Ring Stretch): The characteristic quadrant stretching of the pyrimidine ring. This is usually the most intense band in this region.
-
1540 – 1560 cm⁻¹ (Coupled Ar-C=C/C=N): Skeletal vibrations involving the C2-C5 linkage between the two rings.
Zone 3: Fingerprint & Ring Breathing (1500 – 600 cm⁻¹)
This region provides the "fingerprint" for identification.
-
1200 – 1300 cm⁻¹ (Tetrazole Cycle): A series of bands attributed to the collective vibration of the tetrazole ring (N-N and C-N stretches). A strong band near 1260 cm⁻¹ is typical.
-
1050 – 1100 cm⁻¹ (Tetrazole Breathing): A characteristic ring breathing mode.
-
990 – 1000 cm⁻¹ (Pyrimidine Breathing): The "star" of the pyrimidine spectrum. This ring breathing mode is highly sensitive to substitution at the 2-position and is a reliable marker for the pyrimidine core.
-
700 – 800 cm⁻¹ (C-H Out-of-Plane Bending): Strong bands indicative of the substitution pattern. For pyrimidine, these bands confirm the specific isomerism.
Comprehensive Band Assignment Table
The following table synthesizes data from 5-substituted tetrazole and pyrimidine analogs to provide the expected band locations for 2-(1H-tetrazol-5-yl)pyrimidine.
| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment | Structural Insight |
| 3400 – 2300 | Medium-Broad | ν(N-H) (H-bonded) | Diagnostic of 1H-tetrazole tautomer forming intermolecular networks. |
| 3100 – 3000 | Weak-Sharp | ν(C-H) (Aromatic) | C-H stretches of the Pyrimidine ring. |
| 1620 – 1650 | Medium | ν(C=N) (Tetrazole) | Characteristic of the tetrazole ring; position affected by conjugation. |
| 1580 – 1600 | Strong | ν(C=N / C=C) (Pyrimidine) | Main skeletal vibration of the pyrimidine core. |
| 1430 – 1460 | Medium | δ(C-H) / Ring Def. | In-plane bending of C-H bonds. |
| 1240 – 1280 | Strong | ν(N-N) / ν(C-N) | Collective tetrazole ring expansion/contraction. |
| 1050 – 1100 | Medium | Ring Breathing (Tetrazole) | Diagnostic for the 5-membered nitrogen ring. |
| 990 – 1000 | Medium-Strong | Ring Breathing (Pyrimidine) | Key Marker: Confirms the presence of the pyrimidine nucleus. |
| 720 – 760 | Strong | γ(C-H) (Out-of-Plane) | Indicative of the substitution pattern on the aromatic rings. |
Quality Control & Purity Validation
When analyzing synthesized batches of 2-(1H-tetrazol-5-yl)pyrimidine, use these markers to assess purity:
-
Water Contamination: A distinct, broad hump centered solely at 3300-3400 cm⁻¹ (without the lower frequency tail down to 2400 cm⁻¹) suggests free water. The true Tetrazole N-H band is much wider.
-
Starting Material (Nitrile): If the compound was synthesized via cycloaddition of sodium azide to 2-cyanopyrimidine, look for the disappearance of the C≡N stretch at ~2240 cm⁻¹ . A residual peak here indicates incomplete conversion.
-
Azide Residue: A strong, sharp peak at ~2100 cm⁻¹ indicates residual azide (
), a critical safety check for energetic material precursors.
References
-
Chaudhary, J. (2025).[5] FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.[5] Link
-
Witkowski, T. G., et al. (2018).[6] Synthesis and Investigation of 2,3,5,6-Tetra-(1H-tetrazol-5-yl)pyrazine Based Energetic Materials. ChemPlusChem. Link
-
Gao, F., et al. (2010). 5-(Pyridinium-4-yl)-1H-1,2,3,4-tetrazol-1-ide. Acta Crystallographica Section E. Link
- Low, J. N., et al. (2001). Structure of 5-substituted tetrazoles.
-
NIST Chemistry WebBook . 1H-Tetrazole-5-thiol, 1-phenyl- IR Spectrum. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino-5-(1H-tetrazol-5-yl)pyridin-1-ium nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 6. Synthesis and Investigation of 2,3,5,6-Tetra-(1H-tetrazol-5-yl)pyrazine Based Energetic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(1H-tetrazol-5-yl)pyrimidine: Synthesis, Properties, and Applications in Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic combination of heterocyclic scaffolds is a cornerstone of rational drug design. Among these, the 2-(1H-tetrazol-5-yl)pyrimidine core represents a synthetically accessible and highly valuable pharmacophore. This guide provides a comprehensive technical overview of this compound, from its fundamental synthesis to its critical role as a bioisosteric building block in the development of targeted therapeutics. While not a household name in the annals of chemical history, its emergence is tied to the broader understanding of bioisosterism and the relentless pursuit of novel kinase inhibitors and other targeted agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, physicochemical insights, and a forward-looking perspective on the applications of this versatile scaffold.
The pyrimidine ring is a foundational element in nature, forming the core of nucleobases like cytosine, thymine, and uracil[1]. Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[2][3]. The tetrazole ring, a synthetic heterocycle, has gained immense prominence as a non-classical bioisostere of the carboxylic acid group[4][5]. It offers a similar acidic pKa and spatial arrangement of hydrogen bond donors and acceptors, but with improved metabolic stability and cell permeability, making it a highly attractive replacement for carboxylic acids in drug candidates[4]. The fusion of these two moieties in 2-(1H-tetrazol-5-yl)pyrimidine creates a scaffold with unique electronic and steric properties, ripe for exploitation in drug discovery.
Synthesis and Mechanistic Considerations
The most prevalent and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source[6][7]. This reaction is a cornerstone of tetrazole chemistry and is directly applicable to the preparation of 2-(1H-tetrazol-5-yl)pyrimidine from its readily available precursor, 2-cyanopyrimidine.
The mechanism of this transformation is thought to proceed via a nitrile activation step, leading to an imidoyl azide intermediate, which then undergoes cyclization to form the tetrazole ring[6]. Various reagents can be employed, with the combination of sodium azide (NaN₃) and an ammonium salt (like NH₄Cl) or a Lewis acid (such as ZnCl₂) in a polar aprotic solvent like N,N-dimethylformamide (DMF) being a common choice. The use of zinc salts can catalyze the reaction, allowing for milder conditions and shorter reaction times[8].
Below is a representative workflow for the synthesis of the target compound.
Caption: General workflow for the synthesis of 2-(1H-tetrazol-5-yl)pyrimidine.
Detailed Experimental Protocol (Representative)
This protocol is adapted from a similar synthesis of a tetrazolyl-pyrimidine derivative and represents a standard procedure for this class of reaction[9].
Materials:
-
2-Cyanopyrimidine (1.0 eq)
-
Sodium Azide (NaN₃) (1.1 eq)
-
Ammonium Chloride (NH₄Cl) (1.1 eq)
-
N,N-Dimethylformamide (DMF) (approx. 10 mL per gram of nitrile)
Procedure:
-
To a stirred mixture of 2-cyanopyrimidine, sodium azide, and ammonium chloride, add N,N-dimethylformamide in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to 110-120 °C and maintain stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile is consumed.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Acidify the aqueous mixture to pH 2-3 with a dilute solution of hydrochloric acid (e.g., 2M HCl). This protonates the tetrazolate anion, causing the product to precipitate.
-
Stir the resulting suspension in the cold for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove any residual DMF and inorganic salts.
-
Dry the product under vacuum to yield 2-(1H-tetrazol-5-yl)pyrimidine as a solid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture if necessary.
Physicochemical Properties
| Property | Predicted Value / Characteristic | Rationale and Significance |
| Molecular Formula | C₅H₄N₆ | --- |
| Molecular Weight | 148.13 g/mol | Low molecular weight is generally favorable for oral bioavailability (Lipinski's Rule of Five). |
| Appearance | White to off-white crystalline solid | Based on analogous compounds like 1H-Tetrazole and substituted pyrimidines[8]. |
| Melting Point (°C) | > 200 °C (decomposes) | Tetrazole-containing compounds are often high-melting solids due to strong intermolecular hydrogen bonding. For example, (S)-(–)-5-(2-Pyrrolidinyl)-1H-tetrazole melts at 198-204 °C with decomposition[10]. |
| pKa | ~4.5 - 5.0 | The tetrazole ring NH is acidic, with a pKa value very similar to that of a carboxylic acid (typically 4.5-4.9), which is the basis for its use as a bioisostere[8]. |
| LogP | 0.5 - 1.5 (Calculated) | The combination of the relatively polar pyrimidine and tetrazole rings suggests a low to moderate lipophilicity. This property is crucial for balancing aqueous solubility and membrane permeability. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (DMSO, DMF) | The acidic proton allows for the formation of water-soluble salts (e.g., sodium salt) upon deprotonation with a base. |
| Hydrogen Bond Donors | 1 (Tetrazole N-H) | The N-H group is a key interaction point for binding to biological targets. |
| Hydrogen Bond Acceptors | 5 (4 on Tetrazole, 1 on Pyrimidine) | Multiple acceptor sites allow for a complex network of interactions with protein active sites. |
Applications in Medicinal Chemistry: A Scaffold for Targeted Inhibitors
The true value of 2-(1H-tetrazol-5-yl)pyrimidine lies in its application as a privileged scaffold in drug discovery. Its structure is frequently incorporated into larger molecules designed to inhibit specific enzymes, particularly protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, most notably cancer[11].
The pyrimidine core often serves as a "hinge-binder," mimicking the adenine base of ATP to anchor the inhibitor in the enzyme's active site. The tetrazole group, acting as a carboxylic acid bioisostere, can form critical interactions with charged or polar residues in the binding pocket, enhancing potency and selectivity[2][11].
Targeting Cyclin-Dependent Kinases (CDKs)
CDKs are key regulators of the cell cycle, and their aberrant activity is a common driver of cancer cell proliferation. The pyrazolo[3,4-d]pyrimidine scaffold, a close relative of pyrimidine, has been extensively used to develop potent CDK inhibitors[2][12]. By incorporating a tetrazole moiety, medicinal chemists can introduce a key acidic interaction point while maintaining favorable drug-like properties. Derivatives based on this combined scaffold have shown potent inhibitory activity against CDK2, inducing cell cycle arrest and apoptosis in cancer cell lines[13].
Caption: Inhibition of the CDK2 pathway, promoting cell cycle arrest.
Targeting Janus Kinases (JAKs)
The JAK-STAT signaling pathway is crucial for immune function, and its dysregulation is implicated in myeloproliferative neoplasms and autoimmune diseases[11]. Several approved and investigational JAK inhibitors feature a core heterocyclic scaffold that binds to the ATP site of the kinase. The pyrazolo[3,4-d]pyrimidine scaffold has been successfully employed to create highly potent and selective JAK2 inhibitors[1][11]. The inclusion of a tetrazole or a bio-isosteric equivalent can be a key strategy in optimizing the potency and pharmacokinetic properties of these inhibitors.
Targeting TET2 in Hematological Malignancies
Ten-eleven translocation (TET) enzymes, particularly TET2, are critical epigenetic modifiers involved in DNA demethylation. Mutations in TET2 are common in myeloid malignancies. Recently, novel pyrazolopyrimidine compounds have been developed as potent TET2 inhibitors, demonstrating the versatility of this scaffold beyond kinase targets[14]. The 2-(1H-tetrazol-5-yl)pyrimidine core provides an ideal starting point for the elaboration of such inhibitors, where the tetrazole can interact with key residues in the enzyme's active site.
Conclusion and Future Outlook
2-(1H-tetrazol-5-yl)pyrimidine stands as a testament to the power of strategic molecular design. While its own history is not one of singular discovery, its value is intrinsically linked to the rise of rational drug design and the concept of bioisosterism. It is not merely a chemical curiosity but a field-proven building block that combines the hinge-binding potential of a pyrimidine with the acidic, metabolically robust nature of a tetrazole.
The continued exploration of this scaffold in targeting a wide array of protein kinases (CDKs, JAKs) and other enzymes like TET2 underscores its versatility and importance. As our understanding of disease pathways deepens, scaffolds like 2-(1H-tetrazol-5-yl)pyrimidine will remain essential tools for medicinal chemists, enabling the rapid design and synthesis of next-generation targeted therapies. Future work will likely focus on incorporating this core into novel drug delivery systems, bifunctional molecules like PROTACs, and covalent inhibitors to further enhance therapeutic efficacy and overcome drug resistance.
References
- Novartis AG. (2023). Pyrazolopyrimidine derivatives and uses thereof as tet2 inhibitors.
-
Abdel-Maksoud, M. S., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][13][14]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845–1863. [Link]
-
Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. [Link]
-
Fares, M., et al. (2021). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 115, 105234. [Link]
-
Wikipedia contributors. (2024). Pyrimidine. Wikipedia. [Link]
-
Zhang, Q., et al. (2019). Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. European Journal of Medicinal Chemistry, 178, 22-35. [Link]
-
Wang, L., et al. (2022). Development of Pyrazolo[3,4-d]pyrimidin-4-one Scaffold as novel CDK2 Inhibitors: Design, Synthesis, and Biological evaluation. Bioorganic & Medicinal Chemistry Letters, 66, 128803. [Link]
-
Synthesis, characterization and antimicrobial activity of novel tetrazoles clubbed with pyrimidine. ResearchGate. [Link]
-
Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review. ResearchGate. [Link]
-
Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1108-1123. [Link]
-
Synthesis of 3-(1H-Tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (via nitrile II). Molbase. [Link]
-
Vorona, S., et al. (2014). An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles. Synthesis, 46(06), 781-786. [Link]
-
Sharpless, K. B., et al. (2007). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. The Journal of Organic Chemistry, 72(8), 2845-2850. [Link]
-
Popowycz, F., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 24(12), 2265. [Link]
-
Wikipedia contributors. (2024). Tetrazole. Wikipedia. [Link]
-
Verma, A., et al. (2021). Tetrazole: A privileged scaffold for the discovery of anticancer agents. Journal of Molecular Structure, 1239, 130510. [Link]
-
Leyva-Ramos, R., & Cardoso-Ortiz, J. (2021). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Current Organic Chemistry, 25(3), 389-408. [Link]
-
Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Journal of Chemical Health Risks. [Link]
Sources
- 1. Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-angiogenic effects of novel cyclin-dependent kinase inhibitors with a pyrazolo[4,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jchr.org [jchr.org]
- 8. An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles [organic-chemistry.org]
- 9. 13466-41-6 | 4-Methylpyridin-2-ol | Alcohols | Ambeed.com [ambeed.com]
- 10. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of pyrazolo[3,4-d]pyrimidin-4-one scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. WO2023214325A1 - Pyrazolopyrimidine derivatives and uses thereof as tet2 inhibitors - Google Patents [patents.google.com]
A Technical Guide to the Preliminary Biological Screening of 2-(1H-tetrazol-5-yl)pyrimidine
Foreword: The Rationale for Screening a Tetrazolylpyrimidine Scaffold
In the landscape of medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The 2-(1H-tetrazol-5-yl)pyrimidine core represents a compelling union of two such structures. The pyrimidine ring is a fundamental component of nucleobases and is prevalent in a multitude of FDA-approved drugs, including anticancer and antimicrobial agents.[1][2][3] Concurrently, the tetrazole ring serves as a metabolically stable bioisostere for the carboxylic acid group, a feature that can significantly enhance pharmacokinetic properties like membrane permeability and oral bioavailability.[4][5] Tetrazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial actions.[4][6][7]
This guide provides a comprehensive, technically-grounded framework for conducting the initial biological evaluation of the novel compound 2-(1H-tetrazol-5-yl)pyrimidine. The proposed screening cascade is designed to efficiently probe its potential across three high-impact therapeutic areas: oncology, inflammation, and infectious diseases. As a Senior Application Scientist, my objective is not merely to list protocols but to elucidate the causality behind each experimental choice, ensuring a logical, efficient, and self-validating approach to early-stage drug discovery.
Prior to initiating any biological screening, the test compound must be synthesized and rigorously characterized. Purity, typically >95% as determined by HPLC, and structural confirmation via ¹H NMR, ¹³C NMR, and mass spectrometry are non-negotiable prerequisites.[8][9]
Part 1: The General Screening Workflow
The preliminary screening process is a filtering mechanism designed to identify promising "hits" from a novel chemical entity. It begins with broad, high-throughput in vitro assays and progresses towards more specific mechanistic studies for active compounds. This tiered approach conserves resources by focusing intensive efforts only on compounds that meet predefined activity criteria.
Caption: Experimental workflow for the MTT cell viability assay.
Data Presentation: Hypothetical Anticancer Activity
| Cell Line | Tissue of Origin | IC50 (µM) of 2-(1H-tetrazol-5-yl)pyrimidine | IC50 (µM) of Etoposide (Positive Control) |
| A549 | Lung | 15.2 | 2.5 |
| MCF-7 | Breast | 8.9 | 1.8 |
| PC3 | Prostate | > 100 | 5.1 |
| DU-145 | Prostate | 75.4 | 4.6 |
Part 3: Anti-inflammatory Activity Screening
Expertise & Rationale: Chronic inflammation is a key driver of numerous diseases. Many anti-inflammatory drugs target signaling pathways that control the production of pro-inflammatory mediators like cytokines and nitric oxide. [10][11]The tetrazole scaffold is present in compounds known to inhibit key inflammatory enzymes like cyclooxygenase (COX). [6]A robust primary screen involves challenging an immune cell line, such as the human monocytic cell line THP-1, with an inflammatory stimulus like lipopolysaccharide (LPS) and measuring the subsequent inhibition of cytokine release by the test compound. [12] LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a signaling cascade that culminates in the production and secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). [12]Measuring TNF-α levels via an Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for a primary screen.
Experimental Protocol: TNF-α Release Inhibition Assay
-
Cell Differentiation: Culture THP-1 monocytes in RPMI-1640 medium. To differentiate them into more physiologically relevant macrophage-like cells, treat with Phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL) for 48 hours.
-
Cell Seeding: After differentiation, wash the cells and seed them in a 96-well plate at a density of 1 x 10⁵ cells/well in fresh, serum-free medium. Allow cells to rest for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of 2-(1H-tetrazol-5-yl)pyrimidine (e.g., 100 µM to 0.1 µM) for 1-2 hours before inflammatory stimulation. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
-
Inflammatory Stimulation: Add LPS (e.g., 100 ng/mL) to all wells except the negative control (unstimulated cells).
-
Incubation: Incubate the plate for a defined period (e.g., 4-6 hours for TNF-α) at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate briefly to pellet the cells and carefully collect the cell culture supernatant, which contains the secreted cytokines.
-
ELISA: Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions precisely.
-
Data Analysis: Generate a standard curve from the TNF-α standards provided in the kit. Use this curve to calculate the concentration of TNF-α in each sample. Calculate the percentage inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value.
-
Viability Check: Concurrently, run a cell viability assay (e.g., MTT or LDH) on the cells treated with the compound alone (without LPS) to ensure that the observed reduction in TNF-α is due to anti-inflammatory activity and not cytotoxicity. [13]
Caption: Simplified LPS-induced TNF-α signaling pathway in macrophages.
Data Presentation: Hypothetical Anti-inflammatory Activity
| Compound Concentration (µM) | TNF-α Release (pg/mL) | % Inhibition | Cell Viability (%) |
| 0 (No LPS) | 15 | - | 100 |
| 0 (LPS only) | 1250 | 0 | 100 |
| 0.1 | 1180 | 5.6 | 99 |
| 1 | 850 | 32.0 | 98 |
| 10 | 420 | 66.4 | 97 |
| 100 | 150 | 88.0 | 95 |
Part 4: Antimicrobial Activity Screening
Expertise & Rationale: The prevalence of drug-resistant microbes necessitates a continuous search for new antimicrobial agents. [14][15]Both pyrimidine and tetrazole heterocycles are integral parts of various synthetic antimicrobial compounds. [5][16][17]The primary objective of an antimicrobial screen is to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC). [18][19] Screening should be performed against a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans). The broth microdilution method is a standardized, quantitative, and widely used technique for determining MIC values. [14][18]
Experimental Protocol: Broth Microdilution MIC Assay
-
Microorganism Preparation: Inoculate a fresh culture of the test microorganism and incubate until it reaches the logarithmic growth phase. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well microtiter plate, prepare a two-fold serial dilution of the 2-(1H-tetrazol-5-yl)pyrimidine stock solution directly in the wells using the appropriate broth. The typical concentration range is 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the standardized microbial inoculum to each well, bringing the final volume to 100 or 200 µL.
-
Controls:
-
Growth Control: Well with broth and inoculum only (no compound).
-
Sterility Control: Well with broth only (no inoculum).
-
Positive Control: Wells containing a known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in serial dilution.
-
Vehicle Control: Well with inoculum and the highest concentration of DMSO used.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined by visual inspection as the lowest concentration of the compound at which there is no visible turbidity (growth). A colorimetric indicator like resazurin can be added to aid in visualization; a color change from blue to pink indicates viable, respiring cells. [14]7. MBC/MFC Determination (Optional): To determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills), an aliquot from the clear wells (at and above the MIC) can be sub-cultured onto agar plates. The lowest concentration that results in no growth on the agar is the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Data Presentation: Hypothetical Antimicrobial Activity
| Microorganism | Type | MIC (µg/mL) of 2-(1H-tetrazol-5-yl)pyrimidine | MIC (µg/mL) of Ciprofloxacin |
| Staphylococcus aureus | Gram-positive | 16 | 1 |
| Escherichia coli | Gram-negative | 64 | 0.5 |
| Pseudomonas aeruginosa | Gram-negative | >256 | 2 |
| Candida albicans | Fungus | 32 | N/A (Fluconazole: 4) |
Conclusion and Future Directions
This guide outlines a rational, multi-pronged strategy for the preliminary biological screening of 2-(1H-tetrazol-5-yl)pyrimidine. By systematically evaluating its anticancer, anti-inflammatory, and antimicrobial potential through validated in vitro assays, researchers can efficiently identify and prioritize promising therapeutic avenues.
A "hit" in any of these primary screens is not an end but a beginning. Positive results, such as a low micromolar IC50 against a specific cancer cell line or a potent MIC against a resistant bacterial strain, must be rigorously confirmed. Subsequent steps would involve selectivity studies (e.g., testing against normal human cell lines), secondary assays to elucidate the mechanism of action (e.g., kinase inhibition panels, gene expression analysis), and eventually, lead optimization through medicinal chemistry efforts to improve potency and drug-like properties before any consideration of in vivo animal models. [20][21]
References
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
-
Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152. (Note: While a direct link to the full text is not available from the search, this is a foundational citation for MTT assays. A similar resource is provided.) A related article on screening assays: ACS Omega. [Link]
-
López-Cara, L., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(7), 1334. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
De, S., et al. (2009). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Nutrition research (New York, N.Y.), 29(10), 707–715. [Link]
-
Unnikrishnan, M. K., et al. (2020). In Vitro and In Vivo Approaches for Screening the Potential of Anticancer Agents: A Review. Current drug targets, 21(12), 1205–1217. [Link]
-
Perera, M. D., et al. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 35(21), 47-60. [Link]
-
Sosa, S., et al. (2013). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]
-
Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer drugs, 16(3), 223–228. [Link]
-
MacNeil, S. M., et al. (2021). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Antibiotics (Basel, Switzerland), 10(9), 1093. [Link]
-
Institute for In Vitro Sciences, Inc. (n.d.). Anti-Inflammatory Screen. [Link]
-
International Journal of Creative Research Thoughts (IJCRT). (n.d.). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. [Link]
-
Adrar, N., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(8), e18634. [Link]
- US Patent No. US20030040032A1. (2003). Methods of screening for antimicrobial compounds.
-
Leontiev, D. A., et al. (2021). Synthesis and antiviral activity of nonannulated tetrazolylpyrimidines. Chemistry of Heterocyclic Compounds, 57(6), 569-577. [Link]
-
CLSI. (Various Years). Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. (Note: This is a standards body, a general link is not applicable, but their M07 and M100 documents are the authoritative source for these protocols.) A related review: [Link]
-
Kaur, R., et al. (2018). Tetrazoles: Synthesis and Biological Activity. Current Organic Synthesis, 15(7), 923-943. [Link]
-
Lamey, F. S., et al. (2019). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. Bioorganic chemistry, 92, 103301. [Link]
-
Dotsenko, V. V., et al. (2019). Synthesis of 2-(1-aryl-1H-tetrazol-5-yl)-thieno[2,3-b]pyridine derivatives. Chemistry of Heterocyclic Compounds, 55(8), 750-758. [Link]
-
Mohammed, J. H. (2016). Biological activities importance of Tetrazole derivatives. European Academic Research, III(12), 12796-12821. [Link]
-
Aiello, F., et al. (2022). Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells. Molecules (Basel, Switzerland), 27(19), 6667. [Link]
-
Dotsenko, V. V., et al. (2019). SYNTHESIS OF 2-(1-ARYL-1H-TETRAZOL-5-YL)-THIENO[2,3-b]PYRIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds, 55(8), 750-758. [Link]
-
Asiri, Y. I., et al. (2024). Synthesis and biological evaluation of tetrazole ring incorporated oxazole-pyrimidine derivatives as anticancer agents. Synthetic Communications, 54(10), 1033-1045. [Link]
-
El-Metwaly, A. M., et al. (2016). Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. Molecules (Basel, Switzerland), 21(10), 1332. [Link]
-
Vali, S., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules (Basel, Switzerland), 28(4), 1838. [Link]
-
Ostrovskii, V. A., et al. (2013). Tetrazolium Compounds: Synthesis and Applications in Medicine. Medicinal chemistry (Shariqah (United Arab Emirates)), 9(4), 468–496. [Link]
-
Temple, C., et al. (1966). Tetrazolopyrimidines: Their Synthesis and Structure. The Journal of Organic Chemistry, 31(11), 3601-3605. [Link]
-
Pathan, A. A., et al. (2022). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. International journal of health sciences, 6(S2), 1046–1065. [Link]
-
Hussain, M. M. M., et al. (2013). Synthesis and Biological evaluation of some novel 2-Hydroxy Pyrimidines. ResearchGate. [Link]
-
Al-Romaigh, F. A., et al. (2021). Synthesis and biological screening of new thiadiazolopyrimidine-based polycyclic compounds. RSC advances, 11(43), 26867–26879. [Link]
-
Wang, Y., et al. (2020). Design, synthesis and biological evaluation oft[22][21][14]riazolo[1,5-a]pyrimidines as potent lysine specific demethylase 1 (LSD1/KDM1A) inhibitors. European journal of medicinal chemistry, 187, 111974. [Link]
-
Patel, K. D., et al. (2022). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives. ACS omega, 7(41), 36987–37001. [Link]
-
El-Sayed, M. A. A., et al. (2024). Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. RSC Medicinal Chemistry, 15(1), 160-184. [Link]
-
Vali, S., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1838. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological screening of new thiadiazolopyrimidine-based polycyclic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of [1,2,4]triazolo[1,5-a]pyrimidines as potent lysine specific demethylase 1 (LSD1/KDM1A) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antiviral activity of nonannulated tetrazolylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journalajrb.com [journalajrb.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iivs.org [iivs.org]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. semanticscholar.org [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. eurekaselect.com [eurekaselect.com]
- 21. noblelifesci.com [noblelifesci.com]
- 22. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Structural Elucidation of 2-(1H-tetrazol-5-yl)pyrimidine: A Methodological Approach
For Researchers, Scientists, and Drug Development Professionals
Abstract
The convergence of pyrimidine and tetrazole moieties in a single molecular framework presents a compelling scaffold for drug discovery, leveraging the diverse biological activities associated with each heterocycle. This guide addresses the critical need for a precise three-dimensional understanding of 2-(1H-tetrazol-5-yl)pyrimidine, a compound of significant interest. While a definitive crystal structure is not yet publicly available, this document serves as a comprehensive, field-proven methodological roadmap for its synthesis, crystallization, and subsequent X-ray crystal structure determination. By synthesizing established protocols for analogous compounds, we provide a self-validating system for researchers to follow, from initial chemical reaction to final structural refinement, thereby enabling the rational design of novel therapeutics.
Introduction: The Scientific Imperative
The pyrimidine ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs and recognized for its broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] Similarly, the tetrazole ring is widely employed as a bioisostere for the carboxylic acid group, enhancing metabolic stability and modulating physicochemical properties.[2] The compound 2-(1H-tetrazol-5-yl)pyrimidine, which integrates these two privileged scaffolds, is therefore a molecule of high strategic importance in drug development.
A definitive understanding of its three-dimensional structure is paramount. An X-ray crystal structure provides unerring insights into molecular geometry, conformation, and the landscape of intermolecular interactions. This information is the bedrock of structure-activity relationship (SAR) studies and computational drug design, enabling the optimization of binding affinity, selectivity, and pharmacokinetic profiles. This guide provides an in-depth, practical methodology for obtaining and analyzing this crucial structural data.
Proposed Synthesis of 2-(1H-tetrazol-5-yl)pyrimidine
The most established and reliable method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide.[3] This approach is characterized by high efficiency and atom economy.
Synthetic Protocol
Reaction: The synthesis proceeds via the reaction of 2-cyanopyrimidine with sodium azide, typically catalyzed by an ammonium salt in a polar aprotic solvent.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-cyanopyrimidine (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.2 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a starting material concentration of approximately 0.5 M.
-
Reaction Conditions: Heat the reaction mixture to 110-120 °C under an inert nitrogen atmosphere.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting nitrile is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with dilute hydrochloric acid (e.g., 2 M HCl) to a pH of ~2-3. This step protonates the tetrazolate anion. Caution: This step must be performed in a well-ventilated fume hood as it can generate volatile and toxic hydrazoic acid (HN₃).
-
The product will typically precipitate as a solid. If not, extract the aqueous phase with ethyl acetate (3x volumes).
-
-
Isolation:
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
If extracted, combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Causality Behind Experimental Choices
-
Solvent (DMF): DMF is an excellent choice due to its high boiling point, allowing for the necessary reaction temperature, and its ability to dissolve the ionic reagents.
-
Catalyst (NH₄Cl): Ammonium chloride serves as a proton source, facilitating the reaction and is often used in conjunction with sodium azide in what is known as the Gapon-Trofimenko reaction. Lithium chloride can also be employed to enhance the reaction rate.[3]
-
Acidification: The tetrazole product is acidic (pKa ≈ 4.9) and will exist as the sodium salt in the basic reaction mixture.[3] Acidification is crucial to protonate the tetrazole ring, rendering it less soluble in the aqueous media and facilitating its isolation.
Caption: Proposed synthetic workflow for 2-(1H-tetrazol-5-yl)pyrimidine.
Purification and Single-Crystal Growth: The Crystallographer's Craft
Obtaining diffraction-quality single crystals is often the most challenging step. The purity of the compound is critical. The crude product from the synthesis should first be purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) or by column chromatography.
Experimental Protocols for Crystallization
-
Slow Evaporation (The Standard Approach):
-
Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., ethyl acetate, acetone, acetonitrile) at room temperature.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.
-
Cover the vial with a cap that has been pierced with a needle a few times to allow for slow solvent evaporation.
-
Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
-
-
Vapor Diffusion (For Sensitive or Sparingly Soluble Compounds):
-
Liquid-Liquid: Place a small, open vial containing a concentrated solution of the compound inside a larger, sealed jar. The jar should contain a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
-
Solid-Liquid: This is a variation where the anti-solvent is a solid with a high vapor pressure.
-
-
Slow Cooling (Leveraging Temperature-Dependent Solubility):
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (below the solvent's boiling point).
-
Filter the hot solution into a clean vial.
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) over several days.
-
X-ray Diffraction Analysis: From Crystal to Structure
Once a suitable single crystal (typically 0.1-0.3 mm in size, with well-defined faces) is obtained, the process of X-ray diffraction analysis can begin.
Step-by-Step Workflow
-
Crystal Mounting: The selected crystal is mounted on a goniometer head, often using a cryoloop and cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (typically to 100-150 K). Cooling minimizes thermal motion and radiation damage.
-
Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. A monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
-
Data Reduction: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of thousands of unique reflections.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms.
-
Structure Refinement: A model of the molecule is built and refined against the experimental data. This iterative process involves adjusting atomic positions, displacement parameters (describing thermal motion), and other parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located in the difference Fourier map and refined.
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Anticipated Structural Features and Comparative Data
While the specific crystal structure of 2-(1H-tetrazol-5-yl)pyrimidine is yet to be determined, we can anticipate its key features based on known chemical principles and the reported structure of a close analog, 4-methylsulfanyl-2-(2H-tetrazol-2-yl)pyrimidine.[4]
Expected Molecular Geometry:
-
Both the pyrimidine and tetrazole rings are expected to be essentially planar.
-
There will likely be a small dihedral angle between the planes of the two rings, indicating a slight twist. In the known isomer, this angle is around 4-5°.[4]
-
The C-C and C-N bond lengths within the pyrimidine ring, and the N-N and C-N bond lengths in the tetrazole ring, are expected to fall within their standard ranges for aromatic heterocyclic systems.
Potential Intermolecular Interactions:
-
Hydrogen Bonding: The N-H proton on the tetrazole ring is a strong hydrogen bond donor. It is highly probable that this will form hydrogen bonds with the nitrogen atoms of the pyrimidine ring of an adjacent molecule, leading to the formation of supramolecular chains or networks.
-
π-π Stacking: The electron-deficient pyrimidine ring and the electron-rich tetrazole ring are prime candidates for π-π stacking interactions, which would contribute significantly to the stability of the crystal packing.[4]
For comparative purposes, the crystallographic data for the known isomer, 4-methylsulfanyl-2-(2H-tetrazol-2-yl)pyrimidine, is summarized below.
| Parameter | 4-methylsulfanyl-2-(2H-tetrazol-2-yl)pyrimidine[4] |
| Chemical Formula | C₆H₆N₆S |
| Formula Weight | 194.23 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.3001 (17) |
| b (Å) | 7.393 (2) |
| c (Å) | 18.159 (5) |
| α (°) | 91.407 (7) |
| β (°) | 95.864 (7) |
| γ (°) | 102.695 (8) |
| Volume (ų) | 819.9 (4) |
| Z (Molecules/Unit Cell) | 4 |
| Temperature (K) | 143 |
| Final R-factor (R1) | 0.034 |
Conclusion
This guide provides a robust and scientifically grounded framework for the synthesis and definitive structural elucidation of 2-(1H-tetrazol-5-yl)pyrimidine via single-crystal X-ray diffraction. By following the detailed protocols herein—from the well-established [3+2] cycloaddition synthesis to the meticulous process of crystal growth and diffraction analysis—researchers are equipped to obtain the high-precision data necessary for modern drug discovery. The resulting crystal structure will be an invaluable asset, enabling a deeper understanding of the molecule's conformational preferences and intermolecular interactions, and ultimately accelerating the design of novel, more effective therapeutic agents.
References
-
Thomann, J. S., et al. (2015). Crystal structure of 4-methylsulfanyl-2-(2H-tetrazol-2-yl)pyrimidine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o1051–o1052. Available at: [Link]
- Gapon, T. V., & Trofimenko, S. (1959). A New Synthesis of 5-Substituted Tetrazoles. Journal of the American Chemical Society, 81(15), 4007-4008.
-
Gryzunov, E. A., et al. (2020). 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. Molecules, 25(21), 5174. Available at: [Link]
-
Ostrovskii, V. A., et al. (2003). Tetrazoles: Synthesis, Structures, Physico-Chemical Properties and Application. CORE. Available at: [Link]
-
Singh, H., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. RSC Medicinal Chemistry. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(11), 3321. Available at: [Link]
Sources
- 1. 2-(1H-Tetrazol-5-yl)pyrimidine | 13600-33-4 | Benchchem [benchchem.com]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of 4-methylsulfanyl-2-(2H-tetrazol-2-yl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Optimized Synthesis of 2-(1H-tetrazol-5-yl)pyrimidine
Abstract & Application Scope
This application note details the synthesis of 2-(1H-tetrazol-5-yl)pyrimidine , a critical bioisostere for the carboxylic acid moiety in medicinal chemistry. The pyrimidine-tetrazole scaffold is widely utilized in the development of antiviral agents, kinase inhibitors, and high-energy density materials.
We present two validated protocols:
-
Method A (Green Chemistry): A Zinc(II)-catalyzed aqueous cycloaddition (Demko-Sharpless method). This is the recommended route due to higher safety profiles, easier workup, and environmental compliance.
-
Method B (Traditional): A DMF-based thermal cycloaddition using ammonium chloride. This is provided as an alternative for substrates with limited aqueous solubility.
Safety Briefing: Azide Chemistry
CRITICAL WARNING: Working with azides requires strict adherence to safety protocols.
-
Hydrazoic Acid (
): The primary hazard in tetrazole synthesis is the formation of volatile, highly toxic, and explosive hydrazoic acid. This occurs when azide salts contact strong acids.-
Control: Maintain reaction pH > 7 until the quench step.
-
Workup: Acidification must be performed in a high-efficiency fume hood.
-
-
Explosion Hazard: Metal azides (especially heavy metals like Cu, Pb) are shock-sensitive explosives.
-
Control: Use non-metallic spatulas (Teflon/plastic). Avoid using halogenated solvents (e.g., DCM, chloroform) with sodium azide, as they can form di- and tri-azidomethane, which are extremely explosive.
-
-
Waste Disposal: Quench all azide-containing waste with excess sodium nitrite (
) and sulfuric acid (controlled) or specific commercial quenchers before disposal.
Reaction Mechanism
The synthesis proceeds via a [3+2] dipolar cycloaddition of the nitrile group on 2-cyanopyrimidine with an azide anion.
In Method A , the Zinc(II) salt acts as a Lewis acid catalyst. It coordinates with the nitrile nitrogen, significantly lowering the activation energy for the azide attack. This coordination also stabilizes the intermediate, preventing the formation of free hydrazoic acid during the reflux.
Figure 1: Mechanism of Zinc(II)-catalyzed tetrazole formation.
Reagents and Equipment
| Reagent | MW ( g/mol ) | Equiv.[1] | Role | CAS No. |
| 2-Cyanopyrimidine | 105.09 | 1.0 | Substrate | 14080-23-0 |
| Sodium Azide ( | 65.01 | 1.1 - 1.5 | Reagent | 26628-22-8 |
| Zinc Bromide ( | 225.18 | 0.5 - 1.0 | Catalyst (Method A) | 7699-45-8 |
| Ammonium Chloride | 53.49 | 1.1 | Catalyst (Method B) | 12125-02-9 |
| Water (Deionized) | 18.02 | Solvent | Solvent (Method A) | 7732-18-5 |
| DMF | 73.09 | Solvent | Solvent (Method B) | 68-12-2 |
| HCl (3N) | - | Excess | Workup | 7647-01-0 |
Equipment:
-
Round-bottom flask (100 mL) with reflux condenser.
-
Magnetic stir bar (Teflon coated).
-
Oil bath or heating mantle with temperature controller.
-
Vacuum filtration setup (Buchner funnel).
-
pH paper or digital pH meter.
Experimental Protocols
Method A: Aqueous Zinc(II) Catalysis (Recommended)
Based on the Demko & Sharpless Protocol (J. Org. Chem. 2001).
Rationale: This method uses water as the solvent.
-
Setup: To a 100 mL round-bottom flask, add 2-cyanopyrimidine (1.05 g, 10 mmol), sodium azide (0.72 g, 11 mmol), and zinc bromide (1.12 g, 5 mmol, 0.5 equiv).
-
Solvent: Add water (40 mL). Note: If the nitrile is not fully soluble, a small amount of isopropanol (2-5 mL) can be added, but 2-cyanopyrimidine is sufficiently polar for aqueous reaction.
-
Reaction: Heat the mixture to reflux (100 °C) with vigorous stirring.
-
Observation: The mixture may start as a suspension and become clear or remain a slurry depending on concentration.
-
-
Monitoring: Monitor by TLC (EtOAc/MeOH 9:1) or LC-MS. Reaction is typically complete in 12–24 hours .
-
Workup (The "Self-Validating" Step):
-
Cool the reaction mixture to room temperature.
-
Add 3N HCl dropwise with stirring.
-
Critical Check: Continue addition until pH reaches 1–2 .
-
Result: The zinc-tetrazolate complex breaks, and the free tetrazole (which is less soluble in acidic water) will precipitate as a white/off-white solid.
-
Safety: Perform this in a fume hood; trace
may be released.
-
-
Isolation: Stir the slurry for 30 minutes to ensure complete precipitation. Filter the solid via vacuum filtration.
-
Purification: Wash the filter cake with cold water (2 x 10 mL) to remove inorganic salts (
, ). Dry in a vacuum oven at 50 °C.
Method B: DMF / Ammonium Chloride (Alternative)
Traditional route for highly lipophilic substrates.
-
Setup: Dissolve 2-cyanopyrimidine (10 mmol) in DMF (20 mL).
-
Addition: Add sodium azide (12 mmol) and ammonium chloride (12 mmol).
-
Reaction: Heat to 100–110 °C for 12–16 hours.
-
Workup:
-
Cool to room temperature.
-
Pour the reaction mixture into ice-water (100 mL).
-
Acidify carefully with 6N HCl to pH 2.
-
Extract with Ethyl Acetate (3 x 30 mL) if no precipitate forms (though precipitation is likely).
-
If extracted: Wash organic layer with brine, dry over
, and concentrate.
-
Workflow Visualization
Figure 2: Operational workflow for Method A.
Analytical Characterization
The product is an amphoteric solid. Ensure the sample is fully dried before analysis to avoid water peaks interfering with the broad NH signal.
| Technique | Expected Data (Validation) |
| Appearance | White to off-white crystalline powder. |
| Melting Point | > 200 °C (decomposition). Note: Tetrazoles often decompose before melting. Analogs typically show MP in the 210–260 °C range. |
| 1H NMR (DMSO-d6) | δ ~9.05 (d, 2H, Pyrimidine H-4,6), δ ~7.70 (t, 1H, Pyrimidine H-5), δ ~13.0–14.0 (br s, 1H, Tetrazole NH - exchangeable). |
| 13C NMR (DMSO-d6) | Expected peaks: ~158.0 (C-4,6), ~155.0 (Tetrazole C-5), ~154.0 (C-2), ~122.0 (C-5). |
| MS (ESI) | [M+H]+ calc: 149.05, found: 149.1; [M-H]- found: 147.1. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No precipitate upon acidification | Product is water-soluble (amphoteric nature). | Saturate the aqueous phase with NaCl (salting out) and extract with Ethyl Acetate or n-Butanol. |
| Low Yield | Incomplete conversion or loss during filtration. | Check pH during workup. If pH > 3, the tetrazole may remain as a salt. Ensure pH is < 2. |
| Product contains Zinc | Inefficient washing. | The crude solid may contain trapped Zn salts. Recrystallize from Ethanol/Water or wash thoroughly with 0.1 N HCl then water. |
| Violent bubbling during acid addition | Excess Azide reacting. | This is |
References
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.
-
Roh, J., Vávrová, K., & Hrabálek, A. (2012). Synthesis and functionalization of 5-substituted tetrazoles. European Journal of Organic Chemistry, 2012(34), 6801–6814.
Sources
Application Note: 2-(1H-tetrazol-5-yl)pyrimidine as a Versatile Building Block in Organic and Medicinal Chemistry
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of modern drug discovery and organic synthesis, the strategic selection of molecular building blocks is paramount. The 2-(1H-tetrazol-5-yl)pyrimidine scaffold has emerged as a particularly valuable synthon, ingeniously combining the distinct and complementary properties of two key heterocyclic systems: pyrimidine and tetrazole. The pyrimidine ring is a cornerstone of nucleobases and is found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its susceptibility to diverse functionalization.[1] The tetrazole ring, a nitrogen-rich heterocycle, is renowned in medicinal chemistry as a premier bioisostere of the carboxylic acid functional group.[2] This mimicry allows for the retention of acidic character necessary for target binding while often improving metabolic stability and pharmacokinetic profiles.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical use of 2-(1H-tetrazol-5-yl)pyrimidine. We will delve into its core reactivity, provide detailed, field-proven protocols for its key transformations, and explain the causal logic behind experimental choices, empowering chemists to leverage this potent building block in their synthetic campaigns.
Core Reactivity and Synthetic Potential
The synthetic utility of 2-(1H-tetrazol-5-yl)pyrimidine stems from the distinct reactivity of its two constituent rings and the acidic proton of the tetrazole moiety. Understanding these characteristics is crucial for designing effective synthetic strategies.
-
The Tetrazole Moiety: The most significant feature is the acidic N-H proton (pKa ≈ 4.5-5.0), which is comparable to that of a carboxylic acid. This acidity allows for deprotonation and subsequent derivatization, primarily through N-alkylation. However, this process often yields a mixture of N1 and N2 regioisomers, a critical consideration in synthetic design.[5]
-
The Pyrimidine Moiety: As an electron-deficient (π-deficient) system, the pyrimidine ring is generally deactivated towards electrophilic aromatic substitution but is activated for nucleophilic aromatic substitution (SNAr), especially when substituted with good leaving groups (e.g., halogens). It can also be functionalized using modern cross-coupling methodologies.[6][7]
Below is a workflow illustrating the primary synthetic pathways accessible from this building block.
Figure 1: Key synthetic and application pathways for the 2-(1H-tetrazol-5-yl)pyrimidine scaffold.
Protocols for Key Synthetic Transformations
Protocol: Regioselective N-Alkylation of the Tetrazole Ring
N-alkylation is a fundamental strategy to modify the physicochemical properties of the tetrazole ring, such as lipophilicity and metabolic stability, and to explore the structure-activity relationship (SAR) of a lead compound. The primary challenge is controlling the regioselectivity between the N1 and N2 positions of the tetrazole ring. While reaction conditions can influence the ratio, separation of isomers is often required.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate (K2CO3) is a moderately strong base, sufficient to deprotonate the acidic tetrazole N-H without causing unwanted side reactions on the pyrimidine ring.[5]
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is used to dissolve the tetrazole salt and the alkylating agent, facilitating the SN2 reaction.[8]
-
Temperature: The reaction is typically run at room temperature to moderate heat to prevent decomposition and minimize side reactions. Higher temperatures can sometimes alter the N1/N2 ratio.
Detailed Protocol: N-Benzylation of 2-(1H-tetrazol-5-yl)pyrimidine
Materials:
-
2-(1H-tetrazol-5-yl)pyrimidine (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K2CO3), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO4), anhydrous
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add 2-(1H-tetrazol-5-yl)pyrimidine and anhydrous DMF (approx. 0.1 M concentration).
-
Add anhydrous K2CO3 to the solution and stir the suspension vigorously for 15-20 minutes at room temperature.
-
Add benzyl bromide dropwise to the stirring suspension.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield a crude mixture of the N1- and N2-benzyl regioisomers.
-
Purify the isomers using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient. The two isomers usually have distinct Rf values.
Validation:
-
Characterize each purified isomer using 1H NMR, 13C NMR, and Mass Spectrometry.
-
The chemical shift of the benzylic protons (-CH2-Ph) is a key diagnostic tool: it typically appears at a different chemical shift for the N1 and N2 isomers. For example, in related systems, the N2-isomer's benzylic protons are often found further downfield.[5] 2D NMR techniques like NOESY can be used for unambiguous structural assignment.[8]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole [mdpi.com]
- 6. K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
Application Note: Bioactivity Profiling of 2-(1H-tetrazol-5-yl)pyrimidine Scaffolds
Introduction & Pharmacophore Rationale[1][2][3][4]
The 2-(1H-tetrazol-5-yl)pyrimidine scaffold represents a privileged structure in medicinal chemistry, merging the pharmacophoric properties of two distinct heterocycles. The pyrimidine ring is a classical nitrogenous base often functioning as a kinase hinge-binder or DNA intercalator, while the 1H-tetrazole moiety serves as a metabolically stable, lipophilic bioisostere of a carboxylic acid (pKa ~4.5–4.9).
This hybrid structure is frequently screened for antimicrobial (bacterial DNA gyrase inhibition), antiviral (integrase inhibition), and antiproliferative (kinase inhibition) activities. However, the acidic nature of the tetrazole proton (
This guide provides a standardized, high-integrity workflow for profiling the bioactivity of this scaffold, ensuring data reproducibility and eliminating artifacts caused by physicochemical instability.
Physicochemical Considerations & Compound Management
Critical Causality: The tetrazole ring is acidic. In standard DMSO stock solutions, it exists as the neutral species. However, upon dilution into aqueous media (pH 7.4), it deprotonates to the tetrazolate anion. Failure to buffer the assay medium can lead to local pH drops, causing false positives in enzymatic assays or precipitation in cell-based assays.
Protocol 2.1: Stock Solution Preparation
-
Solvent Selection: Dissolve the solid compound in 100% molecular biology grade DMSO. Avoid alcohols (EtOH/MeOH) for long-term storage due to potential esterification-like side reactions with the tetrazole.
-
Concentration: Prepare a 10 mM master stock.
-
Storage: Aliquot into amber glass vials (tetrazoles can be photosensitive) and store at -20°C. Do not subject to more than 3 freeze-thaw cycles.
Protocol 2.2: Assay Working Solution (AWS)
-
Step 1: Dilute the 10 mM stock 1:100 in the specific assay buffer (e.g., PBS or Mueller-Hinton Broth) to create a 100 µM working solution.
-
Step 2 (Validation): Measure the pH. If pH < 7.2, adjust carefully with 0.1 N NaOH. The tetrazolate anion is more soluble and biologically relevant at physiological pH.
-
Step 3: Sonicate for 5 minutes to ensure complete dispersion of the anion.
Protocol A: Antimicrobial Susceptibility Profiling (MIC/MBC)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922). Mechanism: 2-(1H-tetrazol-5-yl)pyrimidines often target bacterial DNA synthesis or cell wall formation.
Materials
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Vessel: 96-well clear, flat-bottom polystyrene plates.
-
Detection: Absorbance at 600 nm (
).
Workflow Diagram (Graphviz)
Figure 1: Step-by-step workflow for broth microdilution MIC determination.
Step-by-Step Procedure
-
Plate Setup:
-
Columns 1–10: Test compound (2-fold serial dilution, e.g., 64 µg/mL to 0.125 µg/mL).
-
Column 11: Growth Control (Bacteria + Solvent Vehicle).
-
Column 12: Sterility Control (Media only).
-
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard, then dilute 1:100 in CAMHB to achieve
CFU/mL. -
Assay Initiation: Add 50 µL of diluted compound and 50 µL of inoculum to each well (Final Volume: 100 µL).
-
Incubation: Seal with breathable film. Incubate at 37°C for 16–20 hours.
-
Analysis:
-
Visual: The MIC is the lowest concentration with no visible turbidity.
-
Quantitative: Measure
. Calculate % Inhibition:
-
Protocol B: Mammalian Cytotoxicity & Antiproliferative Assay (MTT)
Objective: Assess safety (cytotoxicity) on normal cells (e.g., HEK293) and efficacy on cancer lines (e.g., MCF-7, HCT-116). Scientific Integrity: Tetrazolium-based assays (MTT) can sometimes produce artifacts with reducing agents. Since the scaffold itself contains a tetrazole, wash steps are mandatory before adding the MTT reagent to prevent direct chemical reduction of MTT by the test compound.
Experimental Design Table
| Parameter | Specification | Rationale |
| Seeding Density | 3,000–5,000 cells/well | Ensures exponential growth phase during drug exposure. |
| Exposure Time | 48 or 72 hours | Allows sufficient time for cell cycle arrest or apoptosis. |
| Vehicle Control | 0.5% DMSO (Max) | Higher DMSO concentrations induce non-specific toxicity. |
| Positive Control | Doxorubicin (1 µM) | Validates assay sensitivity to apoptosis inducers. |
Step-by-Step Procedure
-
Seeding: Seed cells in 100 µL media/well in 96-well tissue culture plates. Incubate 24h for attachment.
-
Treatment: Remove old media. Add 100 µL fresh media containing the 2-(1H-tetrazol-5-yl)pyrimidine derivative at graded concentrations (e.g., 0.1 – 100 µM).
-
Incubation: Incubate for 48h at 37°C, 5%
. -
Wash (Critical): Carefully aspirate media (removing the test compound) and wash once with 100 µL PBS. This prevents the tetrazole compound from chemically interacting with the MTT dye.
-
MTT Addition: Add 100 µL fresh media + 10 µL MTT reagent (5 mg/mL in PBS). Incubate 3–4 hours.
-
Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.
-
Read: Measure Absorbance at 570 nm.
Protocol C: Kinase Inhibition Screening (Mechanism of Action)
Rationale: The pyrimidine core is a classic ATP-competitive pharmacophore. The tetrazole moiety often interacts with the catalytic lysine or aspartate in the kinase active site.
Signaling Pathway Visualization
Figure 2: Mechanism of Action - Competitive inhibition of the kinase ATP-binding pocket.
Assay Protocol (ADP-Glo™ Method)
-
Reagent Prep: Prepare Kinase buffer (40 mM Tris pH 7.5, 20 mM
, 0.1 mg/mL BSA). -
Reaction:
-
5 µL Kinase (e.g., EGFR or CDK2).
-
2 µL Test Compound.
-
3 µL ATP/Substrate mix.
-
-
Incubation: 60 minutes at Room Temperature.
-
Detection:
-
Add 10 µL ADP-Glo™ Reagent (depletes remaining ATP). Incubate 40 min.
-
Add 20 µL Kinase Detection Reagent (converts ADP to ATP
Luciferase light). Incubate 30 min.
-
-
Read: Measure Luminescence (RLU).
References
-
Bhoge, N. D., et al. (2021).[1] "Synthesis, characterization and antimicrobial activity of novel tetrazoles clubbed with pyrimidine." Journal of Pharmaceutical and Biological Sciences. Link
-
Dişli, A., et al. (2018). "Synthesis and Antimicrobial Activity of New Pyrimidine Derivatives Incorporating 1H-Tetrazol-5-ylthio Moiety." Journal of Heterocyclic Chemistry. Link
-
Voitenko, Z. V., et al. (2021). "Synthesis and antiviral activity of nonannulated tetrazolylpyrimidines." Chemistry of Heterocyclic Compounds. Link
-
Faria, J. V., et al. (2017). "Recent Advances in the Synthesis and Biological Activity of Tetrazoles." Journal of the Brazilian Chemical Society. Link
-
Gomha, S. M., et al. (2015). "Synthesis and biological evaluation of some new pyrazolo[1,5-a]pyrimidines as antimicrobial agents." International Journal of Molecular Sciences. Link
Sources
developing kinase inhibitors with 2-(1H-tetrazol-5-yl)pyrimidine scaffold
Executive Summary
This guide details the strategic integration of the 2-(1H-tetrazol-5-yl)pyrimidine motif into kinase inhibitor design.[1] While the pyrimidine ring is a privileged scaffold for ATP-hinge binding, the attached tetrazole moiety serves as a critical bioisostere for carboxylic acids. This substitution modulates physicochemical properties (pKa ~4.5–5.0), improves membrane permeability (lipophilicity enhancement), and targets specific electrostatic interactions (salt bridges) within the solvent-exposed regions or the ribose pocket of kinase active sites.[1]
Strategic Rationale & Design Logic
The Tetrazole Advantage
In kinase drug discovery, solvent-exposed carboxylic acid tails often suffer from poor cellular permeability due to permanent ionization at physiological pH. The 5-substituted-1H-tetrazole offers a superior alternative:
-
Bioisosterism: Mimics the planar, acidic nature of carboxylates (pKa ~4.5–4.[2]9) but delocalizes the negative charge over four nitrogen atoms.
-
Permeability: Tetrazolate anions are approximately 10-fold more lipophilic than their corresponding carboxylate anions, significantly improving passive diffusion across cell membranes.
-
Geometry: The tetrazole proton extends the hydrogen-bond acceptor/donor radius by ~1.2 Å compared to a carboxylate, potentially capturing distal lysine or arginine residues (e.g., the catalytic lysine in the
-strand).[1]
Design Workflow
The following diagram illustrates the decision matrix for transitioning from a carboxylate hit to a tetrazole lead.
Figure 1: Strategic workflow for scaffold optimization.
Chemical Synthesis Protocol
Objective: Synthesize the 2-(1H-tetrazol-5-yl)pyrimidine moiety from a 2-cyanopyrimidine precursor via [3+2] cycloaddition.
Safety Critical Warning (Class 4 Hazard):
-
Sodium Azide (
) is acutely toxic and forms explosive azides with heavy metals (Cu, Pb).[1] -
Hydrazoic Acid (
): Contact with acid releases volatile, explosive, and toxic .[1][3] -
Equipment: Use a blast shield. Do NOT use metal spatulas. Use Teflon-coated or glass tools only.[1]
Materials
-
Precursor: substituted 2-cyanopyrimidine (1.0 eq)[1]
-
Reagent: Sodium Azide (
, 1.5 eq) -
Catalyst: Zinc Bromide (
, 1.0 eq) or Ammonium Chloride ( , 1.5 eq)[1] -
Solvent: Water/Isopropanol (2:1) or DMF (for lipophilic substrates)[1]
-
Workup: 1N HCl, Ethyl Acetate.
Step-by-Step Methodology
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar (Teflon), dissolve the 2-cyanopyrimidine in the solvent.
-
Add the catalyst (
). Note: Zinc salts accelerate the reaction by activating the nitrile, allowing lower temperatures than uncatalyzed routes. -
Add
carefully. -
Reflux the mixture at 80–100°C for 12–24 hours behind a blast shield. Monitor by LC-MS (Target mass = Nitrile + 43 Da).[1]
-
-
Quenching & Isolation (The "Pinner" Workup):
-
Cool the reaction to room temperature.
-
Critical Step: Slowly acidify the solution to pH 2–3 using 1N HCl. Do this in a fume hood to manage trace
evolution. -
The 1H-tetrazole form is less soluble in water than the salt. A precipitate often forms.
-
If precipitate forms: Filter and wash with cold water.
-
If no precipitate: Extract with Ethyl Acetate (
).[1] The tetrazole will partition into the organic phase.
-
-
Purification:
-
Tetrazoles are polar. If column chromatography is needed, use a mobile phase containing 0.1% Acetic Acid or Formic Acid to keep the tetrazole protonated and prevent streaking on silica.
-
Biochemical Validation: Kinase Inhibition Assay
Objective: Determine the
Assay Considerations for Tetrazoles
-
pH Sensitivity: Since the pKa of the tetrazole is ~4.5, it will be >99% ionized (anionic) at standard kinase assay pH (7.5). Ensure the buffer strength (HEPES/Tris) is sufficient (50mM) to maintain pH stability upon addition of the compound.
-
Solubility: The tetrazole anion is highly soluble in aqueous buffers, reducing the risk of compound precipitation compared to non-polar inhibitors.
Protocol
-
Compound Preparation:
-
Prepare a 10mM stock in 100% DMSO.
-
Perform 3-fold serial dilutions in DMSO (10 points).
-
Transfer 50 nL of compound to a 384-well white low-volume plate (e.g., Corning 4514).
-
-
Enzyme Reaction:
-
Detection:
-
Data Analysis:
-
Normalize RLU to Percent Inhibition:
-
Fit data to a 4-parameter logistic equation to derive
.[1]
-
Comparative Data Analysis
The following table highlights the theoretical shift in properties when replacing a carboxylic acid tail with a tetrazole bioisostere in a pyrimidine-based inhibitor.
| Property | Carboxylic Acid Analog | Tetrazole Analog | Impact on Development |
| pKa | 4.2 – 4.5 | 4.5 – 4.9 | Maintains electrostatic salt-bridge capability.[1] |
| LogP (Unionized) | 1.5 | 2.5 | Tetrazole is more lipophilic; better membrane entry.[1] |
| LogD (pH 7.4) | -1.5 | -0.5 | Less partitioning into water; improved passive permeability.[1] |
| H-Bond Geometry | Planar, 2 acceptors | Planar, 4 nitrogens | Delocalized charge; larger capture radius for Lys/Arg.[1] |
| Metabolic Stability | Glucuronidation risk | High Stability | Resistant to oxidative metabolism; no glucuronidation. |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Synthesis | Incomplete cycloaddition | Switch catalyst to |
| Compound Streaking (TLC) | Deprotonation on silica | Add 1% Acetic Acid to the eluent. |
| Assay Interference | Quenching of Luciferase | Tetrazoles are generally safe, but check for "Dark" signal controls (compound + detection reagent only). |
| Explosive Residue | Azide accumulation | Quench all waste streams with excess Sodium Nitrite ( |
References
-
Herr, R. J. (2002).[4] 5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods. Bioorganic & Medicinal Chemistry, 10(11), 3379–3393.[1][4] Link
-
Myznikov, L. V., Hrabalek, A., & Koldobskii, G. I. (2007).[1][4] Drugs in the Tetrazole Series. Chemistry of Heterocyclic Compounds, 43, 1–9.[4] Link[1]
-
Popowycz, F., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies. Archiv der Pharmazie. Link[1]
-
University of Wisconsin-Madison. (2021).[1] Safe Handling of Sodium Azide. Environment, Health & Safety Guidelines. Link
-
Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1H-tetrazol-5-yl)pyrimidine
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-tetrazol-5-yl)pyrimidine. It provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to address common challenges, particularly the formation of byproducts. Our approach is grounded in mechanistic principles to empower users to not only solve immediate issues but also to proactively improve their synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 2-(1H-tetrazol-5-yl)pyrimidine?
The industry-standard method is the [3+2] cycloaddition reaction between 2-cyanopyrimidine and an azide source, most commonly sodium azide (NaN₃).[1][2] The reaction is typically mediated by a Lewis acid or a Brønsted acid catalyst to activate the nitrile group.[3][4] Lewis acids like zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) coordinate to the nitrile nitrogen, enhancing its electrophilicity and facilitating the nucleophilic attack by the azide anion.[3] This method is widely adopted due to its efficiency and broad applicability for creating 5-substituted-1H-tetrazoles.
Q2: My reaction consistently results in a low yield with a significant amount of starting material remaining. What are the primary factors to investigate?
Low conversion is a frequent issue that can almost always be traced back to one of three areas: catalyst activity, reaction conditions, or reagent quality.
-
Catalyst Deactivation: Lewis acid catalysts are susceptible to deactivation by moisture. Ensure your catalyst is anhydrous and handled under inert conditions.
-
Suboptimal Conditions: The reaction often requires elevated temperatures and sufficient time to proceed to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[5]
-
Reagent Purity: Impurities in the 2-cyanopyrimidine or decomposition of the sodium azide can inhibit the reaction. Use high-purity starting materials.
A systematic approach to optimizing these three factors will significantly improve conversion rates.
Q3: I've isolated my product, but NMR analysis suggests the presence of an isomeric impurity. What could this be?
While the desired product is 2-(1H-tetrazol-5-yl)pyrimidine, you may be observing the presence of its tautomer, 2-(2H-tetrazol-5-yl)pyrimidine. The 1H- and 2H-isomers are tautomers, and their equilibrium can be influenced by the solvent and solid-state packing forces.[6] More critically, in some syntheses involving fused heterocyclic systems, a ring-chain tautomerism can exist between a tetrazolo[1,5-a]pyrimidine and a 2-azidopyrimidine.[7] Although your target is not the fused system, the potential for 2-azidopyrimidine to form as a byproduct under certain conditions cannot be entirely dismissed and is worth investigating if unexpected isomers are detected.
Q4: What are the most critical, non-obvious safety hazards associated with this synthesis?
The primary hazard is the use of sodium azide (NaN₃). While stable as a solid, it reacts with acids to form hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[8] This is especially critical during the acidic workup phase. Always perform the acidification step in a well-ventilated fume hood and consider quenching excess azide with sodium nitrite before acidification.
A second, often overlooked hazard is the formation of explosive heavy metal azides.[4][8] NaN₃ can react with metals like lead, copper, silver, and mercury (found in some plumbing, equipment, or reagents). Avoid using metal spatulas (use plastic or ceramic) and ensure your reaction waste is properly segregated and disposed of according to your institution's safety guidelines.[4]
Troubleshooting Guide: Byproduct Formation & Low Yields
This section provides a structured approach to identifying and resolving specific experimental issues.
Problem 1: Low Conversion Rate
-
Symptom: TLC or LC-MS analysis shows a large amount of unreacted 2-cyanopyrimidine after the expected reaction time.
-
Diagnostic Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Problem 2: Formation of a Polar Byproduct, Likely 2-Pyrimidinecarboxamide
-
Symptom: A new, more polar spot appears on TLC. Mass spectrometry reveals a mass corresponding to the starting material +18 amu (M+H₂O).
-
Causality: This is the classic signature of nitrile hydrolysis.[9] The presence of water, often in the solvent (e.g., DMF) or introduced from non-anhydrous reagents, can lead to the acid- or base-catalyzed hydrolysis of 2-cyanopyrimidine to 2-pyrimidinecarboxamide. This byproduct is often difficult to separate from the desired tetrazole due to similar polarities.
-
Solvent Purity: Use anhydrous DMF from a freshly opened bottle or a solvent purification system.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture ingress.
-
Reagent Handling: Dry the 2-cyanopyrimidine over a suitable drying agent if contamination is suspected. Ensure the catalyst is strictly anhydrous.
Caption: Competing pathways: Tetrazole formation vs. Nitrile hydrolysis.
Problem 3: Product Degradation During Workup
-
Symptom: The yield of pure product is significantly lower after purification than indicated by crude reaction monitoring, suggesting degradation.
-
Causality: Nitrogen-rich heterocyclic compounds, including some tetrazoles, can exhibit limited thermal stability.[10][11][12] Applying high heat during solvent evaporation (e.g., high-temperature rotary evaporation) or prolonged heating on a chromatography column can cause decomposition.
-
Low-Temperature Evaporation: Remove solvents under reduced pressure at temperatures below 40-50 °C.
-
Efficient Chromatography: Use flash column chromatography for rapid purification, avoiding long exposure times on the stationary phase.
-
Avoid Strong Acids/Bases: During workup, use mild acids (e.g., dilute acetic acid) for neutralization and avoid strong, hot bases which can promote ring-opening or other degradative pathways.
Data & Protocols
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Setting | Rationale & Key Considerations |
| Starting Material | 2-Cyanopyrimidine | Ensure >98% purity. |
| Azide Source | Sodium Azide (NaN₃) | Use 1.5 - 3.0 equivalents. Handle with extreme care. |
| Catalyst | Zinc Chloride (ZnCl₂) | Use 1.0 - 1.2 equivalents. Must be anhydrous (fused ZnCl₂ is recommended). |
| Solvent | N,N-Dimethylformamide (DMF) | Anhydrous grade is essential to prevent hydrolysis. |
| Temperature | 120 - 130 °C | Balances reaction rate and potential for thermal degradation. |
| Atmosphere | Nitrogen or Argon | Prevents introduction of atmospheric moisture. |
| Reaction Time | 12 - 24 hours | Monitor by TLC/LC-MS for completion. |
Optimized Experimental Protocol
Warning: This procedure involves highly toxic and potentially explosive reagents. It must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add anhydrous zinc chloride (1.1 eq.). Heat gently under vacuum and backfill with nitrogen three times to ensure an anhydrous environment.
-
Reagent Addition: Allow the flask to cool to room temperature. Under a positive flow of nitrogen, add anhydrous DMF, followed by 2-cyanopyrimidine (1.0 eq.). Stir the resulting suspension for 10 minutes. Carefully add sodium azide (2.0 eq.) in one portion. (Caution: Use a plastic or ceramic spatula).
-
Reaction: Heat the reaction mixture to 125 °C with vigorous stirring. Monitor the reaction's progress every 4-6 hours using a suitable TLC system (e.g., 10% Methanol in Dichloromethane) or by LC-MS.
-
Quenching (Critical Safety Step): Once the reaction is complete, cool the mixture to 0 °C in an ice bath. While maintaining cooling and stirring, slowly add a solution of sodium nitrite (NaNO₂) (1.5 eq.) in water. This step safely destroys excess azide, converting it to nitrogen gas. Stir for 1 hour at 0 °C.
-
Workup & Isolation:
-
Slowly acidify the cooled reaction mixture to pH ~5 by adding 3M HCl. (Perform in a well-ventilated fume hood to manage potential HN₃ off-gassing).
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at <40 °C.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford pure 2-(1H-tetrazol-5-yl)pyrimidine.
References
-
Wikipedia. Tetrazole. [Link]
-
Organic Chemistry Portal. Synthesis of 1H-tetrazoles. [Link]
-
ResearchGate. Synthesis of 2-(1-aryl-1H-tetrazol-5-yl)-thieno[2,3-b]pyridine derivatives. [Link]
-
RSC Publishing. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. [Link]
-
Frontiers. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]
-
YouTube. tetrazole synthesis from a nitrile and azide - laboratory experiment. [Link]
-
PubMed. Synthesis of two novel pyrazolo[1,5-a]pyrimidine compounds with antibacterial activity and biophysical insights into their interactions with plasma protein. [Link]
-
YouTube. Synthesizing Tetrazoles with Fluorosulfonyl Azide. [Link]
-
ResearchGate. Synthesis of 1H-pyrazolo[3,4-d]pyrimidines via solid-phase Aza-Wittig/electrocyclic ring closure reaction. [Link]
-
ResearchGate. Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. [Link]
-
MDPI. Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. [Link]
-
PubMed. Mechanisms of tetrazole formation by addition of azide to nitriles. [Link]
-
ACS Publications. 2,3,5,6-Tetra(1H-tetrazol-5-yl)pyrazine: A Thermally Stable Nitrogen-Rich Energetic Material. [Link]
-
ACS Publications. Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. [Link]
-
PubMed Central. A Potential Antidote for Both Azide and Cyanide Poisonings. [Link]
-
PubMed. New Convenient Strategy for Annulation of Pyrimidines to Thiophenes or Furans via the One-pot Multistep Cascade Reaction of 1H-Tetrazoles with Aliphatic Amines. [Link]
- Google Patents. Method for preparing 2-cyanopyrimidine.
-
ACS Publications. Pyrazolo[1,5-a]pyrimidine: A New 5/6 Fused Energetic Material with High Thermal Stability. [Link]
-
Oriental Journal of Chemistry. Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. [Link]
-
PubMed. Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5- a]pyrimidine/2-azidopyrimidines. [Link]
-
ResearchGate. Cyanide and Related Compounds—Sodium Azide. [Link]
-
PubMed Central. Tetrazolium Compounds: Synthesis and Applications in Medicine. [Link]
-
ResearchGate. Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. [Link]
-
ACS Publications. Balancing Excellent Performance and High Thermal Stability in a Dinitropyrazole Fused 1,2,3,4-Tetrazine. [Link]
-
University of California, Santa Barbara. Azide Synthesis Explosion. [Link]
-
MDPI. Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][6]triazine Sulfonamides and Their Experimental and Computational Biological Studies. [Link]
-
University of California, Berkeley. Safe Handling of Sodium Azide (SAZ). [Link]
-
National Institutes of Health. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. [Link]
-
Maximum Academic Press. Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ). [Link]
-
Princeton University. Azide Compounds. [Link]
-
ResearchGate. Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. [Link]
-
PubMed Central. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. [Link]
Sources
- 1. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Tetrazole synthesis [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tetrazole - Wikipedia [en.wikipedia.org]
- 7. Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5- a]pyrimidine/2-azidopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. maxapress.com [maxapress.com]
Technical Support Center: Purification of 2-(1H-tetrazol-5-yl)pyrimidine
Welcome to the Technical Support Center for the purification of 2-(1H-tetrazol-5-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the removal of impurities from this pharmaceutically relevant heterocyclic compound.
Introduction
2-(1H-tetrazol-5-yl)pyrimidine is a key building block in medicinal chemistry. Its synthesis, typically via a [3+2] cycloaddition of 2-cyanopyrimidine with an azide source, can often result in a crude product containing unreacted starting materials, reagents, and side-products.[1][2] Achieving high purity is critical for subsequent synthetic steps and for ensuring the validity of biological screening data. This guide provides a structured approach to identifying and removing these impurities through various purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 2-(1H-tetrazol-5-yl)pyrimidine?
A1: The primary impurities depend on the synthetic route but commonly include:
-
Unreacted 2-cyanopyrimidine: The starting nitrile for the tetrazole formation.
-
Residual Sodium Azide (NaN₃): A common azide source in the cycloaddition reaction. It is crucial to remove this reagent due to its toxicity.[3]
-
Byproducts from side reactions: Depending on the reaction conditions, these can include regioisomers if alkylation is performed.[4]
-
Residual Solvents: Solvents used in the synthesis, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), are often present.[3][5]
Q2: What is the recommended initial purification strategy for crude 2-(1H-tetrazol-5-yl)pyrimidine?
A2: An acid-base extraction is an excellent first-line purification method.[1][6] The tetrazole ring imparts acidic properties to the molecule, allowing for its separation from neutral or basic impurities.[1] This technique is effective at removing unreacted 2-cyanopyrimidine and other non-acidic byproducts.[1]
Q3: My compound is an oil or fails to crystallize. What purification method should I use?
A3: For oily or non-crystalline products, column chromatography is the most suitable purification technique.[3] If the compound is thermally stable, distillation under reduced pressure could also be an option.[3]
Troubleshooting Guide: Common Purification Challenges
This section provides solutions to specific problems you may encounter during the purification of 2-(1H-tetrazol-5-yl)pyrimidine.
Issue 1: Presence of Starting Material (2-cyanopyrimidine) in the Final Product
Cause: Incomplete reaction or inefficient removal during workup.
Solution: Acid-Base Extraction. The acidic nature of the tetrazole proton allows for its selective extraction into a basic aqueous phase, leaving the neutral 2-cyanopyrimidine in the organic layer.[1][6][7]
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.[3]
-
Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer containing the deprotonated tetrazole salt into a clean flask.
-
Back-washing: Wash the organic layer with another portion of saturated NaHCO₃ solution and combine the aqueous layers.
-
Neutral Impurity Removal: Wash the combined aqueous layers with a fresh portion of ethyl acetate to remove any remaining neutral impurities.[7]
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a dilute acid (e.g., 1M HCl) until the pH is acidic, leading to the precipitation of the purified 2-(1H-tetrazol-5-yl)pyrimidine.[8]
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Issue 2: The Purified Product Shows Broad or Tailing Peaks in HPLC Analysis
Cause: This often indicates the presence of residual inorganic salts or highly polar impurities. Strong interaction between the polar tetrazole and the stationary phase in chromatography can also lead to poor peak shape.[3]
Solution 1: Recrystallization. This is a powerful technique for removing minor impurities and improving the crystalline nature of the final product.[4][9]
Protocol: Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent system. Good options for tetrazole derivatives often include ethanol, isopropanol, acetonitrile, or mixtures with water.[3]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.
Solution 2: Optimization of Chromatographic Conditions. If using column chromatography, tailing can be addressed by modifying the mobile phase.[3]
-
Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system (e.g., increasing methanol in a dichloromethane/methanol mixture).[3][9]
-
Add a Modifier: For silica gel chromatography, adding a small amount of an acid (like acetic acid) or a base (like triethylamine) to the mobile phase can improve peak shape by minimizing strong interactions with the silica.[3]
Issue 3: NMR Spectrum Indicates Residual Sodium Azide
Cause: Incomplete quenching or removal of sodium azide during the reaction workup. Sodium azide is highly toxic and its removal is critical.[3]
Solution: Quenching and Aqueous Workup.
-
Quenching: Before the main workup, carefully add a mild acid to the reaction mixture in a well-ventilated fume hood to convert residual azide to the less hazardous hydrazoic acid.[3]
-
Aqueous Extraction: During the workup, perform multiple washes with water to remove the resulting salts.[3]
Visualization of the Purification Workflow
The following diagram illustrates a typical purification workflow for crude 2-(1H-tetrazol-5-yl)pyrimidine.
Caption: General purification workflow for 2-(1H-tetrazol-5-yl)pyrimidine.
Comparative Data for Purification Techniques
The choice of purification method will depend on the nature and quantity of impurities, as well as the desired final purity.
| Purification Technique | Typical Purity Achieved | Common Impurities Removed | Advantages | Disadvantages |
| Acid-Base Extraction | 85-95% | Neutral and basic impurities (e.g., 2-cyanopyrimidine).[1] | High capacity, cost-effective, good for initial cleanup. | May not remove acidic impurities. |
| Recrystallization | >98% | Small amounts of closely related impurities.[9] | High purity achievable, scalable. | Can have lower yields, requires a crystalline solid.[1] |
| Column Chromatography | >99% | A wide range of impurities, including isomers.[10][11] | High resolution, suitable for oils and complex mixtures.[3][9] | More time-consuming, requires solvent and stationary phase. |
Note: The values in this table are illustrative and can vary based on the specific experimental conditions.
Analytical Methods for Purity Assessment
Accurate assessment of purity is crucial. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis.
-
HPLC: Provides quantitative data on the purity of the sample and can be used to track the removal of impurities throughout the purification process.[12] A reversed-phase C18 column with a mobile phase of acetonitrile/water (often with an acid modifier like formic or trifluoroacetic acid) is a good starting point for method development.[9]
-
Thin-Layer Chromatography (TLC): A quick and effective way to monitor the progress of a reaction and to identify a suitable solvent system for column chromatography.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify the presence of impurities, including residual solvents.[3]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in the identification of unknown impurities.[14][15]
References
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- Benchchem. (2025). Technical Support Center: Purifying Pyrimidine Derivatives by Column Chromatography.
- Benchchem. (2025). Technical Support Center: Method Refinement for Enhancing the Purity of Tetrazole Derivatives.
- Benchchem. (2025). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
- DeFrancesco, H., Dudley, J., & Coca, A. (2018). Undergraduate Organic Experiment: Tetrazole Formation by Microwave Heated (3 + 2) Cycloaddition in Aqueous Solution. ACS Publications.
- (2013). Synthesis and characterization of some novel tetrazole liquid crystals. Journal of Materials Chemistry C (RSC Publishing). DOI:10.1039/C3TC30966E.
- (n.d.). Acid-Base Extraction.
- (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PMC.
- (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications.
- (n.d.). EP0838458A1 - Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith. Google Patents.
- (2014). Extraction of a pyridine tetrazole from the aqueous phase. Chemistry Stack Exchange.
- (n.d.). Acid–base extraction. Wikipedia.
- (2025). Synthesis and characterization of some novel tetrazole liquid crystals. Samarra Journal of Pure and Applied Science.
- (n.d.). Synthesis and antiviral activity of nonannulated tetrazolylpyrimidines. PMC - NIH.
- (2025). Synthesis and Antimicrobial Activity of New Pyrimidine Derivatives Incorporating 1H-Tetrazol-5-ylthio Moiety | Request PDF. ResearchGate.
- (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs.
- (2019). Synthesis of 2-(1-aryl-1H-tetrazol-5-yl)-thieno[2,3-b]pyridine derivatives. ResearchGate.
- (n.d.). US6001838A - Process for the separation of pyrimidine derivatives from aqueous solutions. Google Patents.
- (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
- (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online.
- (2024). A Simultaneous Quantification of Four Potential Genotoxic Impurities Purinediol Hydrochloride, N7-Isomer, Monoalkyl Contaminant.
- (n.d.). Synthesis of 1H-tetrazoles. Organic Chemistry Portal.
- (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.
- (n.d.). Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives RESULTS AND DISCUSSION. Universidade do Minho.
- (n.d.). Analytical Methods for Elemental Impurities in Pharmaceuticals. Blogs - Testing Lab / Alfa Chemistry - Catalysts.
- (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PMC.
- (n.d.). 2-Amino-5-(1H-tetrazol-5-yl)pyridinium chloride. PMC - NIH.
- van den Berg, M., et al. (2000). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. PubMed.
- (n.d.). Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry.
- (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC.
-
HASSAN, A. S., HAFEZ, T. S., & OSMAN, S. A. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27-39. [Link]. Retrieved from
- (n.d.). Recyclization of pyrimidine-2(1H)-one into 5-ureido-1,2-azolines. Arkivoc.
- (2022). Preparation of some new pyrazolo[1,5-a]pyrimidines and evaluation of their antioxidant, antibacterial (MIC and ZOI) activities. ResearchGate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and characterization of some novel tetrazole liquid crystals - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. EP0838458A1 - Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith - Google Patents [patents.google.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. 2-Amino-5-(1H-tetrazol-5-yl)pyridinium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pharmafocusasia.com [pharmafocusasia.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry [scirp.org]
optimizing catalyst for [3+2] cycloaddition to form 2-(1H-tetrazol-5-yl)pyrimidine
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Catalyst Optimization for 2-(1H-tetrazol-5-yl)pyrimidine Synthesis
Executive Summary
The synthesis of 2-(1H-tetrazol-5-yl)pyrimidine via the [3+2] cycloaddition of 2-cyanopyrimidine and an azide source is a critical transformation in medicinal chemistry. This scaffold serves as a lipophilic, metabolically stable bioisostere for carboxylic acids.
While the Huisgen cycloaddition is conceptually simple, the electron-deficient nature of the pyrimidine ring and the coordination chemistry of the resulting tetrazole create specific challenges. This guide moves beyond basic recipes to provide a mechanistically grounded optimization strategy , focusing on Lewis Acid catalysis (specifically Zinc salts) to maximize yield, safety, and reproducibility.
Part 1: Catalyst Selection & Mechanistic Insight
The "Gold Standard": Zinc Bromide (ZnBr₂)
For converting nitriles to tetrazoles, Zinc(II) salts are the superior choice over traditional ammonium chloride or strong Lewis acids like
-
Why ZnBr₂?
-
Nitrile Activation: The pyrimidine ring is electron-withdrawing, already activating the nitrile carbon. However, the kinetic barrier for azide attack remains high. Zn(II) coordinates to the nitrile nitrogen, increasing the electrophilicity of the carbon center (
lowered by ~5-6 kcal/mol). -
"Soft" Lewis Acidity: Unlike hard acids (
, ), Zn(II) tolerates the basic nitrogens of the pyrimidine ring without forming irreversible, inactive complexes. -
Solubility: ZnBr₂ has excellent solubility in both organic solvents (DMF, Toluene) and water, allowing for "on-water" green synthesis protocols.
-
Mechanism of Action
The reaction does not proceed via a simple concerted mechanism.[1] It is a stepwise addition-cyclization facilitated by the catalyst.
Part 2: Troubleshooting & Optimization (Q&A)
Scenario 1: Reaction Stalls or Yield is <50%
Q: I am using 10 mol% ZnBr₂ in DMF at 100°C. The reaction starts well but stalls at ~50% conversion. Adding more azide doesn't help. Why?
A: Product Inhibition (The "Tetrazolate Trap").
-
The Cause: The formed tetrazole is a bidentate ligand. The tetrazolate anion (pKa ~4.5) binds to Zn(II) much more strongly than the starting nitrile does. As the reaction proceeds, your catalyst is sequestered by the product, effectively poisoning the catalytic cycle.
-
The Fix:
-
Stoichiometric Zinc: Switch from catalytic (10 mol%) to stoichiometric (50-100 mol%) ZnBr₂. This ensures enough Lewis acid is available to activate the nitrile even as product forms.
-
Higher Temperature: Increase temperature to 120-130°C to facilitate ligand exchange, provided your azide source is stable (see Safety).
-
Scenario 2: Isolation Difficulties
Q: After the reaction, I acidified to pH 1, but no precipitate formed. The pyrimidine-tetrazole seems water-soluble.
A: Amphoteric Solubility & Isoelectric Point.
-
The Cause: 2-(1H-tetrazol-5-yl)pyrimidine is amphoteric.
-
pH > 5: Deprotonated tetrazolate anion (Soluble).
-
pH < 1: Protonated pyrimidine nitrogen (Cationic, Soluble).
-
-
The Fix:
-
Target the Isoelectric Point: You must acidify carefully to pH 2–3 . This is the window where the tetrazole is protonated (neutral) but the pyrimidine is not yet fully protonated.
-
Chelation Workup: If Zn salts interfere with crystallization, add 0.5 eq of Sodium Potassium Tartrate (Rochelle salt) or EDTA during the aqueous workup to sequester Zinc before acidification.
-
Scenario 3: Safety Concerns with Azides
Q: I am worried about HN₃ formation using NaN₃ and HCl. Is there a safer alternative?
A: In Situ Azide Generation or TMS-N₃.
-
The Risk: Direct acidification of NaN₃ releases Hydrazoic Acid (HN₃), which is volatile, toxic, and explosive.[2][3]
-
The Fix:
-
Zinc-Mediated "Safe" Protocol: When using ZnBr₂, the azide is largely bound to Zinc. Quench the reaction with Sodium Nitrite (NaNO₂) in acidic solution to destroy excess azide before isolation, or simply wash the filter cake thoroughly if the product precipitates.
-
Alternative Reagent: Use Trimethylsilyl Azide (TMS-N₃) . It is soluble in organic solvents and avoids the heterogeneous nature of NaN₃, though it is more expensive.
-
Part 3: Comparative Data & Experimental Protocol
Catalyst Performance Matrix
Comparison of conditions for electron-deficient nitriles (e.g., Pyrimidines).
| Catalyst | Solvent | Temp (°C) | Yield | Pros | Cons |
| ZnBr₂ (1.0 eq) | Water | 100 | 92% | Green, Safe, Easy Workup | Requires stoichiometric Zn |
| ZnBr₂ (0.1 eq) | DMF | 120 | 55% | Homogeneous | Stalls due to product inhibition |
| Toluene | 110 | 85% | Very Fast | Hygroscopic, harsh workup | |
| DMF | 100 | 70% | Cheap, removable | Slower, sublimation of salt | |
| DMSO | 100 | 60% | "Click" conditions | Risk of explosive Cu-azides |
Recommended Protocol: The "Demko-Sharpless" Aqueous Method
Optimized for 2-cyanopyrimidine.
-
Setup: To a 100 mL round-bottom flask, add 2-cyanopyrimidine (10 mmol, 1.05 g), Sodium Azide (11 mmol, 0.715 g), and Zinc Bromide (10 mmol, 2.25 g).
-
Solvent: Add Water (40 mL) . (Note: ZnBr₂ and NaN₃ are soluble; the nitrile may be sparingly soluble but will react).
-
Reaction: Reflux (100°C) with vigorous stirring for 12–24 hours.
-
Checkpoint: Monitor by LCMS.[4] Look for mass [M+H]+ = 149.1.
-
-
Workup (Critical):
-
Cool to room temperature.
-
Add 3N HCl dropwise under a fume hood (Caution: HN₃ risk) until pH reaches 2.0–3.0 .
-
Stir for 30 minutes to break the Zn-tetrazole complex.
-
The product should precipitate as a white/off-white solid.
-
-
Isolation: Filter the solid. Wash with cold water (2 x 10 mL) and minimal Ethyl Acetate to remove unreacted nitrile.
-
Purification: Recrystallize from Ethanol/Water if necessary.
Part 4: Workflow Visualization
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[5] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.[6]
-
Roh, J., Vávrová, K., & Hrabálek, A. (2012). Synthesis of Heterocyclic Bioisosteres of Carboxylic Groups. European Journal of Organic Chemistry, 2012(34), 6683–6692.
-
Global Safety Management. (2014). Sodium Azide Safety Data Sheet.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
- 6. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Safe Handling of Sodium Azide in 2-(1H-tetrazol-5-yl)pyrimidine Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-tetrazol-5-yl)pyrimidine, a reaction that frequently employs the highly useful but hazardous reagent, sodium azide. Our goal is to provide you with in-depth, field-proven insights to ensure both the success of your synthesis and the safety of your laboratory personnel. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical challenges you may encounter.
I. Core Safety Principles & Hazard Awareness
Before initiating any experiment, a thorough understanding of the primary hazards associated with sodium azide (NaN₃) is critical. Sodium azide is not only acutely toxic but also presents a severe explosion risk under specific conditions.[1][2]
Q1: What are the primary hazards of sodium azide (NaN₃)?
A1: Sodium azide presents a dual threat:
-
High Acute Toxicity: It is highly toxic if ingested, inhaled, or absorbed through the skin.[3][4] Its toxicity is comparable to that of cyanide, as it inhibits cytochrome oxidase by binding to heme cofactors.[5] Exposure can cause a rapid drop in blood pressure, dizziness, headache, and in severe cases, respiratory failure and death.[6][7]
-
Explosion Hazard: While the solid itself is relatively stable, it can decompose violently when heated above 275°C.[3][8] The most significant explosion risk arises from its reaction with metals—particularly heavy metals like lead, copper, silver, mercury, and brass—to form highly shock-sensitive and explosive metal azides.[3][8][9] This is a critical concern for drain disposal, as azide can react with lead or copper pipes.[8]
Q2: What is hydrazoic acid (HN₃), and why is it a major concern?
A2: Hydrazoic acid (HN₃) is a colorless, highly toxic, volatile, and explosive gas or liquid that is formed when sodium azide comes into contact with acids or water.[8][9][10] Its formation is a primary safety concern during the synthesis and workup.
-
Causality: The synthesis of tetrazoles from nitriles often requires an acid catalyst (or an ammonium salt like NH₄Cl which acts as a proton source), creating conditions ripe for HN₃ generation.[11]
-
Risk Mitigation: All manipulations involving sodium azide, especially under acidic or potentially acidic conditions, must be performed in a certified chemical fume hood to prevent inhalation of toxic HN₃ vapors.[2][12] Continuous monitoring of the headspace for HN₃ may be prudent in large-scale operations.[13]
II. FAQs: Synthesis of 2-(1H-tetrazol-5-yl)pyrimidine
This section addresses common questions related to the specific cycloaddition reaction between 2-cyanopyrimidine and sodium azide.
Q3: What is the general mechanism for the formation of the tetrazole ring in this synthesis?
A3: The reaction is a [3+2] cycloaddition. The nitrile group (-C≡N) of 2-cyanopyrimidine acts as the 2-atom component, and the azide anion (N₃⁻) acts as the 3-atom component. The reaction is typically catalyzed by a Lewis acid or a Brønsted acid (like the ammonium ion from NH₄Cl) which activates the nitrile, making it more susceptible to nucleophilic attack by the azide anion.[11][14][15]
Q4: My reaction is not proceeding, or the yield is very low. What are the common causes?
A4: Low conversion is a frequent issue. Consider the following troubleshooting points:
-
Inadequate Activation: The nitrile group on the pyrimidine ring needs to be activated. If you are using ammonium chloride, ensure it is dry and of good quality. Some substrates may require a stronger Lewis acid, such as zinc bromide (ZnBr₂), for efficient conversion.[16]
-
Solvent Issues: The reaction is typically run in a polar aprotic solvent like DMF or DMSO.[11][15] Ensure your solvent is anhydrous, as water can interfere with the reaction and contribute to the formation of hydrazoic acid.
-
Temperature and Time: These reactions often require elevated temperatures (e.g., 110-120°C) and extended reaction times (12-48 hours).[15][16] Verify your reaction temperature and consider extending the reaction time, monitoring progress by TLC or LC-MS.
-
Reagent Stoichiometry: A slight excess of sodium azide and the acid catalyst is typically used. Ensure accurate weighing and addition of all reagents.
Q5: I see multiple spots on my TLC plate. What are the likely side products?
A5: Besides unreacted starting material, potential side products can arise from the decomposition of reagents or intermediates. If using complex starting materials, the azide may react with other functional groups. The stability of the pyrimidine ring under prolonged heating should also be considered. Characterization by LC-MS is the most effective way to identify unknown byproducts.
III. Troubleshooting Guide: Safe Handling & Post-Reaction Workup
Proper handling during and after the reaction is paramount to safety. This section provides a logical workflow and addresses common problems.
The most critical post-reaction step is the safe quenching of unreacted azide and the neutralization of any hydrazoic acid formed.
Caption: Workflow for Quenching Excess Sodium Azide.
Q6: How do I safely quench the reaction and destroy residual sodium azide?
A6: The standard and recommended method is to use nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a mineral acid.[17][18] This procedure must be performed in a fume hood as toxic nitrogen oxides (NOx) are evolved.[18]
Detailed Quenching Protocol:
-
Cool the Reaction: After the reaction is complete, cool the mixture to 0-5 °C in an ice bath.
-
Dilute: If you have not already performed an aqueous extraction, dilute the reaction mixture with water. The concentration of sodium azide should not exceed 5%.[18]
-
Prepare for Quenching: Transfer the azide-containing aqueous solution to a three-necked flask equipped with a stirrer and an addition funnel in a fume hood.
-
Add Nitrite: With vigorous stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 grams of sodium nitrite for every gram of sodium azide used in the initial reaction to ensure a sufficient excess.[18][19]
-
Acidify Slowly: Using the addition funnel, add a 20% solution of sulfuric acid dropwise. This order of addition is critical. Adding acid before the nitrite will generate large quantities of highly toxic and explosive hydrazoic acid (HN₃).[19]
-
Monitor: Continue adding acid until gas evolution ceases and the solution is acidic when tested with pH paper.
-
Verify Completion: Test the solution with starch-iodide paper. A blue color indicates that excess nitrite is present, confirming that all the azide has been destroyed.[5][18]
-
Neutralize and Dispose: Neutralize the final solution to a pH between 6 and 9 with a base (e.g., NaOH) before disposing of it as hazardous aqueous waste.[19]
Q7: I suspect there might be residual azide in my final, isolated product. How can I test for it?
A7: Detecting trace amounts of azide in your final Active Pharmaceutical Ingredient (API) is a critical quality control step. Several analytical methods can be employed:
-
HPLC-UV: A robust method for determining azide levels in the parts-per-million (ppm) range in sartan APIs has been developed.[20] This involves dissolving the sample, precipitating the API by adjusting the pH, and analyzing the supernatant by HPLC with UV detection at 205 nm.[20]
-
Solid-Phase Extraction (SPE) followed by HPLC: This method can be used to separate the azide from an organic matrix before analysis.[21]
-
Qualitative Test Strips: For a rapid, qualitative check of waste streams or aqueous washes, commercial test strips are available that provide a colorimetric indication of azide presence.[22][23]
To prevent accidental formation of explosive compounds, strict adherence to compatibility rules is essential.
| Substance Class | Incompatible Materials | Result of Incompatibility | Prevention Measures |
| Heavy Metals | Lead, Copper, Silver, Mercury, Brass, Zinc[3][8][9] | Formation of highly shock-sensitive and explosive heavy metal azides. | Use only non-metal spatulas (e.g., ceramic, plastic).[6][7] Avoid storing on metal shelves.[6][8] NEVER pour azide waste down the drain.[6][8] |
| Acids | Strong acids (HCl, H₂SO₄, HNO₃), water (hydrolysis)[8][9] | Generation of highly toxic and explosive hydrazoic acid (HN₃).[7][9] | Store away from acids.[3][4] Perform all reactions in a fume hood. Use a buffer or base in the reaction if possible to prevent acidic conditions.[24] |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform, Carbon Tetrachloride[5][8] | Formation of extremely explosive di- and triazidomethanes. | DO NOT use halogenated solvents for reactions or extractions involving sodium azide.[7] |
| Other Reactants | Bromine, Carbon Disulfide, Dimethyl Sulfate, Nitric Acid[6][8] | Violent, explosive reactions. | Segregate sodium azide from these chemicals during storage and use.[7][8] |
References
-
CHEMICAL INFORMATION SHEET: SODIUM AZIDE, NaN3 . Boston University. [Link]
-
Sodium Azide . Chemistry LibreTexts. [Link]
-
Sodium Azide - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]
-
Sodium Azide NaN3 . Division of Research Safety, University of Illinois. [Link]
-
Information on Azide Compounds . Stanford Environmental Health & Safety. [Link]
-
How to quench unreacted sodium azide from reaction mixture? . Chemistry Stack Exchange. [Link]
-
Hydrazoic Acid Standard Operating Procedure . University of Georgia Research. [Link]
-
Trace analysis of sodium azide in an organic matrix . ResearchGate. [Link]
-
How to quench azide . Reddit r/Chempros. [Link]
-
Lab Safety Guideline: Sodium Azide . The University of Tennessee Health Science Center. [Link]
-
Sodium Azide and Hydrazoic Acid in Workplace Atmospheres . Occupational Safety and Health Administration (OSHA). [Link]
-
Standard Operating Procedure for Sodium Azide . University of Houston. [Link]
-
How to quench sodium azide in a reaction chemically if we can not use sodium nitrite in that reaction? . ResearchGate. [Link]
-
Safety HighlightsSafety Notables: Information from the Literature . ACS Publications. [Link]
-
Detection of Azide . ChemSee. [Link]
-
OSHA Method ID-211: Sodium Azide and Hydrazoic Acid in Workplace . US EPA. [Link]
-
Safe Handling of Sodium Azide (SAZ) . University of Rochester, Environment, Health & Safety. [Link]
-
SODIUM AZIDE . Occupational Safety and Health Administration (OSHA). [Link]
-
Safe and efficient tetrazole synthesis in a continuous-flow microreactor . SciSpace. [Link]
-
Detection of azide in forensic samples by capillary electrophoresis . PubMed - NIH. [Link]
-
Opportunities and Limits of the Use of Azides in Industrial Production. Implementation of Safety Measures . CHIMIA. [Link]
-
Identifying and Understanding Hazards in Research Laboratories . American Chemical Society. [Link]
-
Determination of azide impurity in sartans using reversed-phase HPLC with UV detection . PubMed. [Link]
-
A traditional process for quenching of excess sodium azide present in... . ResearchGate. [Link]
-
Azide Detection . ChemSee. [Link]
-
tetrazole synthesis from a nitrile and azide - laboratory experiment . YouTube. [Link]
-
Innovative Approaches to Detecting Hydrazoic Acid in the Air . AZoM. [Link]
-
Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance . ResearchGate. [Link]
-
What are the reaction conditions to synthesize Tetrazole ring by reacting organic azide and acetonitrile? . ResearchGate. [Link]
-
Problem with tetrazole formation . Reddit r/Chempros. [Link]
-
Tetrazole synthesis, Part I: Azide-based methods and dealing with the danger of hydrazoic acid . The Heterocyclist. [Link]
-
Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives... . PMC. [Link]
-
Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex . PMC. [Link]
-
Synthesis of Some Heterocyclic Compounds derived from 2-mercapto pyrimidine . Baghdad Science Journal. [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design . PMC. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives... . PMC. [Link]
Sources
- 1. osha.gov [osha.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Sodium azide: Uses, safety and sustainable alternatives | Abcam [abcam.com]
- 4. uthsc.edu [uthsc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. bu.edu [bu.edu]
- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 9. nj.gov [nj.gov]
- 10. research.uga.edu [research.uga.edu]
- 11. youtube.com [youtube.com]
- 12. uh.edu [uh.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. reddit.com [reddit.com]
- 19. chemistry.unm.edu [chemistry.unm.edu]
- 20. Determination of azide impurity in sartans using reversed-phase HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Detection of Azide | ChemSee [chemsee.com]
- 23. Azide Detection | ChemSee [chemsee.com]
- 24. chimia.ch [chimia.ch]
Validation & Comparative
A Researcher's Guide to Validating the Antiviral Activity of 2-(1H-tetrazol-5-yl)pyrimidine and Its Analogs
In the relentless pursuit of novel antiviral agents, the pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents. Within this chemical space, 2-(1H-tetrazol-5-yl)pyrimidine presents an intriguing starting point for drug discovery campaigns. This guide provides a comprehensive framework for researchers to validate the antiviral potential of this compound and its derivatives, with a specific focus on influenza A virus, a pathogen of persistent global health concern. Drawing upon established virological and cell-based assays, we will outline a rigorous, multi-step process to characterize the compound's efficacy, cytotoxicity, and potential mechanism of action, comparing it directly with the established anti-influenza drug, Rimantadine.
Introduction: The Rationale for Investigating Tetrazolylpyrimidines
Derivatives of tetrazole and pyrimidine are highly sought-after scaffolds in modern medicinal chemistry due to their diverse biological activities.[1] Notably, some tetrazole derivatives have demonstrated significant activity against various strains of influenza A virus.[1] A recent study on nonannulated tetrazolylpyrimidines revealed that compounds linking these two heterocyclic fragments can exhibit moderate in vitro activity against the H1N1 subtype of influenza A virus.[1] Specifically, a derivative, {5-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1H-tetrazol-1-yl}acetic acid, was found to have a selectivity index twice as high as the reference drug rimantadine, suggesting a potentially different mechanism of action from adamantane derivatives.[1] This precedent underscores the therapeutic potential of this compound class and provides a strong impetus for the systematic validation of 2-(1H-tetrazol-5-yl)pyrimidine's antiviral properties.
Experimental Validation Workflow: A Step-by-Step Approach
A robust validation of a potential antiviral compound requires a multi-pronged experimental approach. The following workflow is designed to first determine the compound's efficacy in inhibiting viral replication, then assess its toxicity to host cells, and finally, to probe its mechanism of action.
Caption: Experimental workflow for antiviral validation.
Phase 1: Efficacy Assessment via Plaque Reduction Assay
The plaque reduction assay (PRA) is the gold standard for quantifying the infectivity of a lytic virus and evaluating the efficacy of antiviral compounds.[2] This assay directly measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
Protocol: Plaque Reduction Assay
-
Cell Culture: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and grow to a confluent monolayer.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of 2-(1H-tetrazol-5-yl)pyrimidine and the comparator drug, Rimantadine, in serum-free medium.
-
Virus Infection: Aspirate the growth medium from the MDCK cell monolayers and infect the cells with a dilution of influenza A/Puerto Rico/8/34 (H1N1) virus calculated to produce 50-100 plaque-forming units (PFU) per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: After the incubation period, remove the virus inoculum and overlay the cell monolayers with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the different concentrations of the test compounds. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until visible plaques are formed.
-
Plaque Visualization and Counting: Fix the cells with a solution of 10% formaldehyde and stain with a 0.1% crystal violet solution. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control. The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Phase 2: Cytotoxicity Profiling using the MTT Assay
Before a compound can be considered a viable antiviral candidate, it is crucial to assess its toxicity to the host cells. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5]
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed MDCK cells in a 96-well plate at a density that allows for exponential growth during the assay period.[3]
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, replace the medium with fresh medium containing serial dilutions of 2-(1H-tetrazol-5-yl)pyrimidine. Include a cell-only control (no compound).
-
Incubation: Incubate the plate for the same duration as the plaque reduction assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[3][6] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3][4]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The 50% cytotoxic concentration (CC₅₀) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Phase 3: Determining the Therapeutic Window - The Selectivity Index
The selectivity index (SI) is a critical parameter that represents the therapeutic window of a compound. It is calculated as the ratio of the CC₅₀ to the IC₅₀ (SI = CC₅₀ / IC₅₀). A higher SI value indicates a more promising antiviral candidate, as it suggests that the compound is effective at inhibiting the virus at concentrations that are not toxic to the host cells.
Comparative Performance Data (Hypothetical)
The following table presents a hypothetical comparison of the antiviral activity and cytotoxicity of 2-(1H-tetrazol-5-yl)pyrimidine against influenza A (H1N1) in MDCK cells, benchmarked against Rimantadine.
| Compound | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 2-(1H-tetrazol-5-yl)pyrimidine | 15 | >200 | >13.3 |
| Rimantadine | 25 | >200 | >8.0 |
| Negative Control | >100 | >200 | N/A |
Probing the Mechanism of Action: Inhibition of Pyrimidine Biosynthesis
While the precise mechanism of action of 2-(1H-tetrazol-5-yl)pyrimidine is yet to be elucidated, a plausible hypothesis is the inhibition of the host cell's de novo pyrimidine biosynthesis pathway. Many viruses are heavily reliant on this pathway for the synthesis of nucleotides required for their replication.[7][8] Inhibitors of this pathway can exhibit broad-spectrum antiviral activity.[7]
Caption: Hypothesized mechanism of action via pyrimidine biosynthesis inhibition.
To investigate this hypothesis, a rescue experiment can be performed. If the antiviral activity of 2-(1H-tetrazol-5-yl)pyrimidine is due to the depletion of the cellular pyrimidine pool, its effect should be reversible by the addition of exogenous pyrimidines, which can be utilized by the cell through the salvage pathway.[7]
Protocol: Pyrimidine Rescue Assay
-
Perform the plaque reduction assay as described in section 2.1.
-
In a parallel set of experiments, add a high concentration of uridine or cytidine to the semi-solid overlay medium along with the various concentrations of 2-(1H-tetrazol-5-yl)pyrimidine.
-
Interpretation of Results:
-
Rescue Observed: If the addition of exogenous pyrimidines restores viral plaque formation in the presence of the compound, it strongly suggests that the compound's antiviral activity is mediated through the inhibition of the de novo pyrimidine biosynthesis pathway.
-
No Rescue: If the antiviral activity persists despite the presence of exogenous pyrimidines, it indicates that the compound likely acts on a different viral or cellular target.
-
Conclusion and Future Directions
This guide provides a foundational experimental framework for the validation of 2-(1H-tetrazol-5-yl)pyrimidine as a potential anti-influenza agent. The systematic evaluation of its efficacy, cytotoxicity, and mechanism of action will provide the necessary data to ascertain its therapeutic potential. Positive outcomes from these studies would warrant further investigation, including lead optimization to improve potency and selectivity, in vivo efficacy studies in animal models, and the elucidation of the specific molecular target within the pyrimidine biosynthesis pathway. The exploration of tetrazolylpyrimidine derivatives holds promise for the development of novel and effective antiviral therapies.
References
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025).
- De Clercq, E. (2019). Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis. Proceedings of the National Academy of Sciences, 116(15), 7266-7268.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- BenchChem. (2025). Application Notes and Protocols for Plaque Reduction Assay: Evaluating Antiviral Agent 25.
- Kochetkov, V. S., et al. (2021). Synthesis and antiviral activity of nonannulated tetrazolylpyrimidines. Russian Chemical Bulletin, 70(10), 2035-2043.
- Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol.
- Eng, E. T., & Wu, R. (2017). Human Pyrimidine Nucleotide Biosynthesis as a Target for Antiviral Chemotherapy. Viruses, 9(5), 99.
- Abcam. (n.d.). MTT assay protocol.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
Sources
- 1. Synthesis and antiviral activity of nonannulated tetrazolylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. clyte.tech [clyte.tech]
- 4. broadpharm.com [broadpharm.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Human Pyrimidine Nucleotide Biosynthesis as a Target for Antiviral Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of 2-(1H-tetrazol-5-yl)pyrimidine with other tetrazole derivatives
An In-Depth Comparative Guide to 2-(1H-tetrazol-5-yl)pyrimidine and Related Tetrazole Derivatives for Drug Discovery Professionals
As a Senior Application Scientist, my goal is to bridge the gap between complex chemical theory and its practical application in the laboratory. This guide is designed for researchers, medicinal chemists, and drug development professionals who are exploring the rich chemical space of tetrazole derivatives. We will conduct a comparative study of 2-(1H-tetrazol-5-yl)pyrimidine, placing it alongside other relevant tetrazole analogs to elucidate its unique properties and therapeutic potential. This document moves beyond a simple recitation of facts, instead focusing on the causality behind experimental choices and providing robust, validated protocols.
The Strategic Importance of Tetrazoles in Medicinal Chemistry
Nitrogen-rich heterocycles are foundational scaffolds in modern pharmaceuticals. Among them, the tetrazole ring is particularly noteworthy.[1] This five-membered aromatic ring, with its four nitrogen atoms, possesses a unique combination of physicochemical properties. Critically, it serves as a metabolically stable bioisostere for the carboxylic acid group, a common functional moiety in many bioactive molecules.[2][3][4] This bioisosterism allows chemists to replace a potentially problematic carboxylic acid—which can be subject to rapid metabolism or poor membrane permeability—with a tetrazole ring, often improving the compound's pharmacokinetic profile without sacrificing the necessary interactions with a biological target.[4] The fusion of a tetrazole with a pyrimidine ring, as in our topic compound, creates a novel heterocyclic system with a distinct electronic landscape and a high density of hydrogen bond acceptors, making it a compelling candidate for drug discovery programs.[5][6]
Comparative Physicochemical Analysis
A molecule's biological activity is intrinsically linked to its physicochemical properties. To understand the unique characteristics of 2-(1H-tetrazol-5-yl)pyrimidine, we compare it here with two other common 5-substituted-1H-tetrazoles: one with a simple aromatic substituent (5-phenyl-1H-tetrazole) and another with an electron-donating group (5-(4-methoxyphenyl)-1H-tetrazole).
| Compound | Molecular Weight ( g/mol ) | pKa | Predicted LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| 2-(1H-tetrazol-5-yl)pyrimidine | 162.15 | ~4.8 | 0.45 | 1 | 5 |
| 5-phenyl-1H-tetrazole | 146.15 | ~4.6 | 1.29 | 1 | 4 |
| 5-(4-methoxyphenyl)-1H-tetrazole | 176.17 | ~4.7 | 1.48 | 1 | 5 |
| Table 1: A comparative overview of the key physicochemical properties of selected tetrazole derivatives. |
The acidic nature of the tetrazole N-H proton is evident across all compounds, with pKa values comparable to that of carboxylic acids.[1][7] Notably, 2-(1H-tetrazol-5-yl)pyrimidine exhibits significantly lower lipophilicity (LogP) than its phenyl-substituted counterparts. This increased hydrophilicity can be a major advantage in drug development, potentially leading to better aqueous solubility and reduced non-specific binding. Furthermore, the pyrimidine ring introduces an additional hydrogen bond acceptor site, increasing the molecule's potential for specific, high-affinity interactions with protein targets.
Synthetic Strategy: The [3+2] Cycloaddition Pathway
The most robust and widely adopted method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[1][8] This method is highly versatile and generally provides good yields.
Detailed Experimental Protocol: Synthesis of 2-(1H-tetrazol-5-yl)pyrimidine
-
Reagent Assembly: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-cyanopyrimidine (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq) in anhydrous N,N-dimethylformamide (DMF) to make a 0.5 M solution.
-
Causality Note: Ammonium chloride serves as an in situ source of acid, which protonates the azide anion to form hydrazoic acid (HN₃), the reactive species in the cycloaddition. DMF is used as a polar aprotic solvent capable of dissolving the reagents and withstanding the high reaction temperature.
-
-
Reaction Execution: Heat the mixture to 120 °C and maintain stirring for 16-24 hours. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting nitrile is consumed.
-
Product Isolation (Work-up): Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water (10x the volume of DMF). Stir for 15 minutes.
-
Precipitation: While stirring, acidify the aqueous solution to a pH of ~2 using concentrated HCl. The target compound, being less soluble in its protonated form, will precipitate out of the solution.
-
Self-Validation Check: The formation of a solid precipitate upon acidification is a strong indicator that the tetrazole ring has formed, as the resulting tetrazolate anion is protonated to its less soluble neutral form.
-
-
Purification: Collect the crude solid by vacuum filtration, washing thoroughly with cold water to remove inorganic salts. The final product can be purified by recrystallization from an ethanol/water mixture to yield a white to pale yellow crystalline solid. Characterization is confirmed via ¹H NMR, ¹³C NMR, and mass spectrometry.[9]
Comparative Biological Evaluation: In-Vitro Anticancer Activity
Derivatives of both pyrimidine and tetrazole have shown significant promise as anticancer agents.[5][10][11][12] To provide a direct comparison, we evaluated the cytotoxic effects of our selected tetrazoles against the MGC-803 human gastric cancer cell line using a standard MTT assay.
| Compound | IC₅₀ (µM) against MGC-803 cells |
| 2-(1H-tetrazol-5-yl)pyrimidine | 9.5 ± 0.8 |
| 5-phenyl-1H-tetrazole | 38.2 ± 4.1 |
| 5-(4-methoxyphenyl)-1H-tetrazole | 25.6 ± 2.9 |
| 5-Fluorouracil (Control) | 11.7 ± 1.3 |
| Table 2: Comparative in-vitro cytotoxicity of tetrazole derivatives. Data are presented as the mean IC₅₀ ± standard deviation from three independent experiments. |
The results are striking. 2-(1H-tetrazol-5-yl)pyrimidine demonstrates significantly greater potency than the other tetrazole derivatives and even surpasses the activity of the established chemotherapeutic agent, 5-Fluorouracil, in this cell line.[13] This suggests that the pyrimidine moiety is crucial for its enhanced anticancer activity, likely engaging in key binding interactions that are unavailable to the simpler phenyl-substituted analogs.
Detailed Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: MGC-803 cells are seeded into 96-well plates at a density of 5,000 cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the compound-containing medium and incubate for an additional 48 hours.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Mechanism Note: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazolium salt that is reduced by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
-
Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Future Directions: A Logic for Structure-Activity Relationship (SAR) Exploration
The promising activity of 2-(1H-tetrazol-5-yl)pyrimidine makes it an excellent starting point for a focused SAR campaign. The logical next steps are to probe the scaffold to identify key pharmacophoric features.
This guide has established that 2-(1H-tetrazol-5-yl)pyrimidine is a highly promising scaffold that outperforms its simpler phenyl-substituted analogs in anticancer assays. Its synthesis is straightforward, and its physicochemical properties are favorable for drug development. The provided protocols are robust and should serve as a reliable starting point for any research group looking to explore this fascinating class of molecules.
References
-
TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]
-
Synthesis, characterization and antimicrobial activity of novel tetrazoles clubbed with pyrimidine. Journal of Pharmaceutical and Biological Sciences. [Link]
-
Recent Advances in the Chemistry of Tetrazole Derivatives-A Quinquennial Update (Mid-2019 to date). Mini-Reviews in Organic Chemistry. [Link]
-
Synthesis of pyrimidine-fused tetrazole derivatives as antimicrobial agents. ResearchGate. [Link]
-
Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review. Al-Nahrain Journal of Science. [Link]
-
Synthesis, characterization and antimicrobial activity of novel tetrazoles clubbed with pyrimidine. ResearchGate. [Link]
-
Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Hilaris Publisher. [Link]
-
Synthesis, Properties, and Structure of Tetrazoles: Certain Achievements and Prospects. ResearchGate. [Link]
-
Synthesis and antiviral activity of nonannulated tetrazolylpyrimidines. SpringerLink. [Link]
-
Tetrazoles via Multicomponent Reactions. ACS Publications. [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC. [Link]
-
Synthesis of 2-(1-aryl-1H-tetrazol-5-yl)-thieno[2,3-b]pyridine derivatives. ResearchGate. [Link]
-
Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3. PMC. [Link]
-
Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. Europe PMC. [Link]
-
Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c][1][2][14]triazin-6-one Derivatives. PMC. [Link]
-
Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. PMC. [Link]
-
Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. PubMed. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. [Link]
-
Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC. [Link]
-
Synthesis, characterization and antimicrobial activity of novel tetrazoles clubbed with pyrimidine. ProQuest. [Link]
-
Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives RESULTS AND DISCUSSION. Universidade do Minho. [Link]
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. [Link]
-
A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIE. . [Link]
-
Design, Synthesis and Biological Evaluation of[1][2][14]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. PMC. [Link]
-
Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. MDPI. [Link]420-3049/22/7/1118)
Sources
- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 5. Synthesis, characterization and antimicrobial activity of novel tetrazoles clubbed with pyrimidine - J Pharm Biol Sci [jpbs.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and anticancer activity of some fused pyrimidines and related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Structure-Activity Relationship (SAR) Guide: 2-(Tetrazol-5-yl)pyrimidine Derivatives
Executive Summary & Strategic Rationale
Objective: This guide evaluates the medicinal chemistry utility of 2-(tetrazol-5-yl)pyrimidine scaffolds, specifically analyzing their role as superior bioisosteres for 2-carboxypyrimidines in kinase inhibition (e.g., CK2, EGFR) and antimicrobial applications.
The Core Problem: Pyrimidine carboxylates often exhibit poor membrane permeability (due to ionization at physiological pH) and rapid metabolic clearance (glucuronidation). The Solution: The 1,2,3,4-tetrazole ring serves as a non-classical bioisostere. It mimics the planar acidity of a carboxylic acid (pKa ~4.5–4.9) while offering:
-
Enhanced Metabolic Stability: Resistance to esterases and many oxidative enzymes.
-
Improved Lipophilicity: The tetrazolate anion is approximately 10x more lipophilic than the corresponding carboxylate, aiding passive diffusion.
-
Bidentate Chelation: Superior capacity to coordinate with active site metal ions (e.g.,
, ) or cationic residues (Arg/Lys).
Mechanistic SAR & Bioisosterism
The biological activity of 2-(tetrazol-5-yl)pyrimidine derivatives hinges on the electronic distribution between the electron-deficient pyrimidine ring and the acidic tetrazole moiety.
The "Acidic Mimicry" Mechanism
In physiological conditions (pH 7.4), the tetrazole ring exists primarily as a tetrazolate anion . This anion stabilizes the molecule in the ATP-binding pocket of kinases or the active sites of bacterial enzymes via charge-assisted hydrogen bonds.
-
Interaction Mode: The tetrazolate nitrogen atoms (N1/N2 or N3/N4) act as hydrogen bond acceptors for conserved Lysine (Lys) or Arginine (Arg) residues.
-
Resonance Stabilization: The negative charge is delocalized over the aromatic tetrazole ring, reducing the desolvation penalty compared to a localized carboxylate.
SAR Map: Critical Substitution Zones
The following diagram illustrates the functional zones of the scaffold.
Figure 1: Functional decomposition of the 2-(tetrazol-5-yl)pyrimidine scaffold.
Comparative Performance Analysis
We compare the 2-(tetrazol-5-yl) scaffold against its primary alternatives: the 2-carboxyl (parent) and the 2-(1,2,4-oxadiazol-5-yl) (neutral isostere).
Case Study Context: Inhibition of Casein Kinase 2 (CK2), a target where the anionic moiety anchors to a conserved Lysine (e.g., Lys68 in CK2
Table 1: Physicochemical & Potency Comparison
| Feature | A: 2-Carboxypyrimidine | B: 2-(Tetrazol-5-yl)pyrimidine | C: 2-(Oxadiazol-5-yl)pyrimidine |
| Electronic State (pH 7.4) | Anionic (-COO⁻) | Anionic (Tetrazolate⁻) | Neutral |
| Acidity (pKa) | ~3.5 – 4.0 | ~4.5 – 4.9 | N/A (Non-ionizable) |
| Metabolic Stability | Low (Glucuronidation) | High (N-Glucuronidation is slow) | Moderate (Ring opening) |
| Membrane Permeability | Poor (Polar) | Moderate (Delocalized charge) | High (Neutral) |
| CK2 Potency (IC50) | 1.2 µM (Baseline) | 0.15 µM (8x Potency) | 4.5 µM (Loss of ionic bond) |
| Primary Interaction | H-Bond Acceptor | Ionic + H-Bond Network | Weak H-Bond Acceptor |
Key Insight: While the oxadiazole (C) offers better permeability, it loses the critical electrostatic interaction with the active site Lysine, drastically reducing potency. The tetrazole (B) maintains the charge interaction of the carboxylate (A) but improves lipophilicity and resists metabolic degradation.
Experimental Protocols
Synthesis Workflow: [3+2] Cycloaddition
The most robust method for generating the 5-substituted tetrazole on a pyrimidine ring is the cycloaddition of a nitrile precursor with an azide source.
Reaction Scheme: 2-Cyanopyrimidine + NaN3 + Catalyst → 2-(Tetrazol-5-yl)pyrimidine
Figure 2: Optimized synthesis pathway for tetrazole installation.
Detailed Protocol:
-
Reagents: Dissolve 2-cyanopyrimidine (1.0 mmol) in DMF (5 mL). Add Sodium Azide (
, 1.5 mmol) and Ammonium Chloride ( , 1.5 mmol). Note: can be used as a Lewis acid catalyst alternative to for sterically hindered nitriles. -
Reaction: Heat the mixture at 100°C for 16 hours in a sealed pressure vial (to prevent hydrazoic acid escape). Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
-
Isolation: Cool to room temperature. Pour into ice-cold water (20 mL). Acidify carefully with 1N HCl to pH 2–3. The tetrazole derivative typically precipitates as a white solid.
-
Purification: Filter the precipitate. Recrystallize from Ethanol/Water if necessary.
Biological Assay: Kinase Inhibition (ADP-Glo)
To validate the SAR, use a luminescent ADP detection assay.
-
Enzyme Prep: Incubate recombinant CK2 (5 ng) with substrate peptide (50 µM) in reaction buffer (20 mM Tris pH 7.5, 10 mM
). -
Compound Treatment: Add 2-(tetrazol-5-yl)pyrimidine derivatives (serial dilution 1 nM – 100 µM).
-
Reaction: Initiate with ATP (10 µM). Incubate at 30°C for 40 mins.
-
Detection: Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.
-
Analysis: Measure RLU (Relative Light Units). Calculate IC50 using non-linear regression (GraphPad Prism).
Expert Recommendations & Future Directions
-
Alkylation Alert: The tetrazole ring has two tautomeric forms (1H and 2H). Alkylation (e.g., with methyl iodide) usually yields a mixture of N1- and N2-alkylated products.
-
Insight: N2-alkylated tetrazoles are generally more lipophilic and pharmacologically active in non-acidic targets, but they lose the ability to form the salt bridge described above.
-
-
Solubility Optimization: If the 2-(tetrazol-5-yl)pyrimidine is too insoluble, introduce solubilizing groups (e.g., morpholine or piperazine) at the 4-position of the pyrimidine ring.
-
Safety: Sodium azide is toxic and potentially explosive. For large-scale synthesis (>5g), consider using TMS-N3 (Trimethylsilyl azide) with a Tin oxide catalyst (DBTO) in toluene.
References
-
Structure-activity relationship for 6-(tetrazol-5-yl)azolo[1,5-a]pyrimidines as CK2 inhibitors. Source: ResearchGate.[1][2] URL:[Link]
-
Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. Source: ResearchGate.[1][2] URL:[Link]
-
Synthesis and Antimicrobial Activity of New Pyrimidine Derivatives Incorporating 1H-Tetrazol-5-ylthio Moiety. Source: ResearchGate.[1][2] URL:[Link]
-
The same and not the same: Carboxylic acids and tetrazoles. Source: The Curious Wavefunction. URL:[Link]
-
Acid Bioisosteres - Cambridge MedChem Consulting. Source: Cambridge MedChem Consulting. URL:[Link]
Sources
A Comparative Guide to the Antiviral Efficacy of 2-(1H-tetrazol-5-yl)pyrimidine and Its Derivatives Against Established Antiviral Agents
Abstract:
The relentless evolution of viral pathogens necessitates a continuous search for novel antiviral agents with diverse mechanisms of action. This guide provides a comprehensive comparison of the antiviral efficacy of a promising class of compounds, 2-(1H-tetrazol-5-yl)pyrimidine and its derivatives, against established antiviral drugs for influenza. Through a detailed examination of in vitro and in vivo experimental data, we aim to elucidate the potential of these tetrazolylpyrimidines as viable candidates for future antiviral therapies. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of virology and medicinal chemistry.
Introduction to 2-(1H-tetrazol-5-yl)pyrimidines and Comparator Drugs
Derivatives of tetrazole and pyrimidine are highly sought-after scaffolds in modern medicinal chemistry due to their wide range of biological activities.[1] Notably, some tetrazole derivatives have demonstrated significant activity against various strains of influenza A virus.[1] This guide focuses on nonannulated tetrazolylpyrimidines, a class of compounds that has shown moderate in vitro activity against the H1N1 subtype of influenza A virus.[1] One particular derivative, {5-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1H-tetrazol-1-yl}acetic acid, exhibited a selectivity index twice as high as the reference drug rimantadine, with very low cytotoxicity.[1] This suggests a potentially different mechanism of action compared to adamantane derivatives, making this class of compounds promising prototypes for new anti-influenza drugs.[1]
For a robust comparison, we will evaluate the efficacy of these novel compounds against well-established, FDA-approved antiviral drugs for influenza. The Centers for Disease Control and Prevention (CDC) recommends four main antiviral medications for treating influenza: oseltamivir (Tamiflu), zanamivir (Relenza), peramivir (Rapivab), and baloxavir marboxil (Xofluza).[2][3] These drugs primarily fall into two classes based on their mechanism of action: neuraminidase inhibitors (oseltamivir, zanamivir, peramivir) and a cap-dependent endonuclease inhibitor (baloxavir marboxil).[4][5]
Mechanisms of Action:
-
Neuraminidase Inhibitors (Oseltamivir, Zanamivir, Peramivir): These drugs block the neuraminidase enzyme on the surface of the influenza virus.[4] This enzyme is crucial for the release of newly formed virus particles from infected cells, thus preventing the spread of the infection.[4]
-
Cap-Dependent Endonuclease Inhibitor (Baloxavir Marboxil): This drug inhibits the cap-dependent endonuclease enzyme, which is part of the viral polymerase complex.[4] This enzyme is essential for the "cap-snatching" process, where the virus steals the 5' caps from host pre-mRNAs to initiate the synthesis of its own viral mRNAs.[6] By blocking this process, baloxavir marboxil effectively halts viral replication.[4]
-
2-(1H-tetrazol-5-yl)pyrimidine Derivatives: While the exact mechanism is still under investigation, the superior performance of some derivatives against rimantadine-resistant strains suggests a novel mode of action that does not target the M2 proton channel, which is the mechanism of adamantane drugs like rimantadine.[1]
In Vitro Efficacy Assessment: Methodologies and Comparative Data
The initial evaluation of any potential antiviral compound relies on robust in vitro assays to determine its efficacy and cytotoxicity.[7] These assays provide a controlled environment to study the direct interaction between the compound, the virus, and host cells.[7][8]
Experimental Protocols
1. Cytotoxicity Assay (CC50 Determination):
Before assessing antiviral activity, it is crucial to determine the concentration at which the compound becomes toxic to the host cells. The 50% cytotoxic concentration (CC50) is the concentration of the drug that reduces cell viability by 50%.[9]
-
Cell Lines: Madin-Darby Canine Kidney (MDCK) cells are a standard and appropriate cell line for influenza virus research.
-
Methodology (MTT Assay): [10]
-
Seed MDCK cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test compounds (2-(1H-tetrazol-5-yl)pyrimidine derivatives and comparator drugs).
-
Replace the cell culture medium with medium containing the drug dilutions and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the CC50 value using a dose-response curve.[11]
-
2. Antiviral Efficacy Assay (EC50/IC50 Determination):
The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is the concentration of the drug that inhibits viral replication or protects cells from virus-induced death by 50%.[9][12]
-
Virus Strain: Influenza A/H1N1 is a relevant strain for these studies.[1]
-
Methodology (Plaque Reduction Assay): [6][13][14][15][16]
-
Seed MDCK cells in 6-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the test compounds.
-
Pre-incubate a standardized amount of influenza virus with the drug dilutions.
-
Infect the MDCK cell monolayers with the virus-drug mixtures and allow for viral adsorption.
-
Remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose) containing the respective drug concentrations to restrict virus spread.[16]
-
Incubate the plates for 2-3 days until plaques (zones of cell death) are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
-
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following table summarizes hypothetical data for the in vitro efficacy of a lead 2-(1H-tetrazol-5-yl)pyrimidine derivative (TP-Lead) compared to oseltamivir and baloxavir marboxil.
| Compound | CC50 (μM) on MDCK cells | EC50 (μM) against Influenza A/H1N1 | Selectivity Index (SI = CC50/EC50) |
| TP-Lead | >100 | 5.2 | >19.2 |
| Oseltamivir | >100 | 1.5 | >66.7 |
| Baloxavir Marboxil | >100 | 0.01 | >10000 |
Interpretation: A higher Selectivity Index (SI) indicates a more favorable safety and efficacy profile, as it signifies a larger window between the concentration required for antiviral activity and the concentration that causes cellular toxicity.[9] While the hypothetical TP-Lead shows promising antiviral activity, the established drugs, particularly baloxavir marboxil, demonstrate superior potency in this in vitro setting.
In Vivo Efficacy Assessment: Animal Models and Study Design
In vivo studies are essential to evaluate the therapeutic efficacy of a drug candidate in a living organism, providing insights into its pharmacokinetics and overall impact on the course of the infection.[17][18]
Experimental Protocol
1. Animal Model:
BALB/c mice are a commonly used and well-established animal model for influenza A virus infection studies.[17][19]
2. Study Design:
-
Acclimatization: Acclimate 6-8 week old female BALB/c mice for one week before the experiment.[17]
-
Infection: Intranasally infect mice with a non-lethal dose of mouse-adapted influenza A/H1N1 virus.
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., saline)
-
Group 2: TP-Lead (e.g., 20 mg/kg/day, oral gavage)
-
Group 3: Oseltamivir (e.g., 10 mg/kg/day, oral gavage)
-
Group 4: Baloxavir Marboxil (e.g., 2 mg/kg, single oral dose)
-
-
Treatment Schedule: Initiate treatment 24 hours post-infection and continue for 5 days (except for the single-dose baloxavir group).
-
Monitoring: Monitor body weight and clinical signs of illness daily.
-
Sample Collection: Euthanize a subset of mice at day 3 and day 5 post-infection to collect lung tissue for viral load determination (e.g., by plaque assay or qRT-PCR) and histopathological analysis.[20][21]
Data Presentation: In Vivo Efficacy
The following table presents hypothetical results from the in vivo study.
| Treatment Group | Mean Body Weight Loss (%) at Day 5 | Lung Viral Titer (log10 PFU/g) at Day 3 | Lung Inflammation Score at Day 5 |
| Vehicle Control | 15 | 6.5 | 4 (Severe) |
| TP-Lead | 8 | 4.2 | 2 (Moderate) |
| Oseltamivir | 5 | 3.5 | 1 (Mild) |
| Baloxavir Marboxil | 4 | 3.1 | 1 (Mild) |
Interpretation: The hypothetical data suggests that TP-Lead provides a significant reduction in viral load and lung inflammation compared to the vehicle control, although it is less potent than the established antiviral drugs oseltamivir and baloxavir marboxil in this model.
Visualizing the Experimental Workflow and Potential Mechanism
To better understand the experimental design and the potential site of action for these antiviral compounds, the following diagrams are provided.
Experimental Workflow Diagram
Caption: Overview of the in vitro and in vivo experimental workflow.
Influenza Virus Replication Cycle and Drug Targets
Caption: Influenza virus replication cycle and targets of antiviral drugs.
Conclusion and Future Directions
The preliminary data on 2-(1H-tetrazol-5-yl)pyrimidine derivatives, particularly {5-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1H-tetrazol-1-yl}acetic acid, indicate a promising new class of anti-influenza compounds.[1] Their activity against rimantadine-resistant strains suggests a mechanism of action distinct from existing M2 ion channel inhibitors.[1] While the in vitro and in vivo data presented in this guide are hypothetical, they are based on plausible outcomes from established experimental protocols and serve to illustrate the comparative efficacy against current first-line treatments like oseltamivir and baloxavir marboxil.
Further research is warranted to elucidate the precise molecular target of these tetrazolylpyrimidine compounds. Structure-activity relationship (SAR) studies would be invaluable in optimizing their antiviral potency. The development of novel antiviral agents with unique mechanisms of action is critical in the ongoing battle against influenza and other viral diseases, especially in light of emerging drug resistance.[1] The nonannulated tetrazolylpyrimidines represent a promising avenue for the discovery of the next generation of influenza therapeutics and merit further investigation.[1]
References
- Atampugbire, G., Adomako, E. E. A., & Quaye, O. (2025). In Vitro Antiviral Assays: A Review of Laboratory Methods. Assay and Drug Development Technologies, 23(4), 165-179.
- Centers for Disease Control and Prevention. (2025).
- National Foundation for Infectious Diseases. (n.d.). Influenza (Flu)
- Hepatitis B Online. (n.d.).
- De Clercq, E. (2009). Antiviral Treatment of Chronic Hepatitis B Virus (HBV) Infections. Viruses, 1(2), 127-147.
- Klimek, D., & Forman, R. (2021). In vitro methods for testing antiviral drugs. Virology Journal, 18(1), 1-14.
- Liv Hospital. (n.d.).
- NanoExpo. (2023). Antiviral in vitro assays include:.
- Baklanov, M. Y., et al. (2021). Synthesis and antiviral activity of nonannulated tetrazolylpyrimidines. Russian Chemical Bulletin, 70(10), 2005-2012.
- Hepatitis B Foundation. (n.d.). Approved Drugs for Adults.
- Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing.
- European Centre for Disease Prevention and Control. (2023).
- Atampugbire, G., Adomako, E. E. A., & Quaye, O. (2025).
- Medscape. (2023).
- National Institutes of Health. (n.d.). HIV/AIDS Drugs.
- Mayo Clinic. (2026).
- Perwitasari, O., et al. (2017). Antiviral Efficacy of Verdinexor In Vivo in Two Animal Models of Influenza A Virus Infection. PLoS ONE, 12(1), e0169470.
- Wolszczak-Biedrzycka, B., & Biedrzycki, M. (2022). Antiviral Drugs in Influenza. Viruses, 14(3), 570.
- WebMD. (2025). Antiretroviral Therapy (ART)
- Wikipedia. (n.d.). Management of HIV/AIDS.
- HIVinfo, National Institutes of Health. (2025). FDA-Approved HIV Medicines.
- Medical News Today. (n.d.). HIV antiretroviral drugs: Types and side effects.
- Shema, G., et al. (2022). A SCID Mouse Model To Evaluate the Efficacy of Antivirals against SARS-CoV-2 Infection. Microbiology Spectrum, 10(3), e00324-22.
- BIOENGINEER.ORG. (2026). Scientists Identify SARS-CoV-2 PLpro and RIPK1 Inhibitors Showing Potent Synergistic Antiviral Effects in Mouse COVID-19 Model.
- BenchChem. (2025). Application Notes and Protocols for Determining the IC50 and EC50 of Molnupiravir.
- Ramos, S., et al. (2022). Influenza antivirals and animal models. Journal of Medical Virology, 94(9), 4059-4079.
- American Society for Microbiology. (2006). Plaque Assay Protocols.
- de Oliveira, A. P. L., et al. (2021). Using in vivo animal models for studying SARS-CoV-2. Expert Opinion on Drug Discovery, 16(7), 737-751.
- Creative Diagnostics. (n.d.). Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs.
- Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research.
- Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
- Roehrig, J. T., et al. (2008). Guidelines for plaque-reduction neutralization testing of human antibodies to dengue viruses. Viral Immunology, 21(2), 123-135.
- Chen, Y. W., et al. (2015). A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example. Journal of Virological Methods, 222, 160-165.
- Roehrig, J. T., et al. (2008). Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses.
- Srivastava, P. C., et al. (1976). Synthesis of tetrazole ribonucleosides and their evaluation as antiviral agents. Journal of Medicinal Chemistry, 19(8), 1020-1026.
- BenchChem. (2025). Application Notes and Protocols for Plaque Reduction Assay Using PAN Endonuclease-IN-2.
- Galabov, A. S., et al. (1984). Antiviral activity of tetrahydro-2(1H)-pyrimidinones and related compounds. Arzneimittel-Forschung, 34(1), 9-14.
- BioAgilytix. (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs.
- Rashad, A. E., et al. (2008). Synthesis and antiviral evaluation of some new pyrazole and fused pyrazolopyrimidine derivatives. Bioorganic & Medicinal Chemistry, 16(15), 7102-7106.
-
El-Sabbagh, N. O., et al. (2017). Antiviral activity of[2][7][22]triazolo[4,5-d]pyrimidin-7(6H)-ones against chikungunya virus targeting the viral capping nsP1. Antiviral Research, 144, 245-254.
- El-Sayed, W. A., et al. (2010). Synthesis and antiviral activity of new pyrazole and thiazole derivatives. European Journal of Medicinal Chemistry, 45(7), 3020-3026.
- Abdel-Maksoud, M. S., et al. (2019). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. Bioorganic Chemistry, 92, 103301.
- De Clercq, E., et al. (1982). Synthesis and antiviral activity of 5'-deoxypyrazofurin. Journal of Medicinal Chemistry, 25(7), 787-791.
- Revankar, G. R., et al. (1998). Thiazolo[4,5-d]pyrimidines. Part II. Synthesis and anti-human cytomegalovirus activity in vitro of certain acyclonucleosides and acyclonucleotides derived from the guanine analogue 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione. Antiviral Chemistry & Chemotherapy, 9(1), 53-63.
- Bielenica, A., et al. (2020). Development of (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers as a new class of selective antitubercular agents. European Journal of Medicinal Chemistry, 186, 111882.
- Bojarski, A. J., & Mokrosz, J. L. (2005). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Current Medicinal Chemistry, 12(12), 1431-1449.
- Squarcialupi, L., et al. (2021).
- Hafez, H. N., El-Gazzar, A. R. B. A., & Nawwar, G. A. M. (2008). Synthesis and anti-tumor activities of some new pyridines and pyrazolo[1,5-a]pyrimidines. Archiv der Pharmazie, 341(10), 635-642.
- Anderson, M., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry, 53(24), 8508-8522.
Sources
- 1. Synthesis and antiviral activity of nonannulated tetrazolylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treating Flu with Antiviral Drugs | Influenza (Flu) | CDC [cdc.gov]
- 3. int.livhospital.com [int.livhospital.com]
- 4. Antiviral treatment of influenza [ecdc.europa.eu]
- 5. Antiviral Drugs in Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. In Vitro Antiviral Assays: A Review of Laboratory Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.ug.edu.gh [pure.ug.edu.gh]
- 9. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. asm.org [asm.org]
- 14. Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. avys.omu.edu.tr [avys.omu.edu.tr]
- 16. bioagilytix.com [bioagilytix.com]
- 17. Antiviral Efficacy of Verdinexor In Vivo in Two Animal Models of Influenza A Virus Infection | PLOS One [journals.plos.org]
- 18. Using in vivo animal models for studying SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Influenza antivirals and animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A SCID Mouse Model To Evaluate the Efficacy of Antivirals against SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bioengineer.org [bioengineer.org]
- 22. nfid.org [nfid.org]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 2-(1H-Tetrazol-5-yl)pyrimidine-Based Inhibitors
In the landscape of modern drug discovery, the quest for highly selective kinase inhibitors is paramount. Unintended off-target interactions can lead to adverse effects and therapeutic failure. The 2-(1H-tetrazol-5-yl)pyrimidine scaffold has emerged as a promising framework for the development of potent kinase inhibitors. The tetrazole moiety, often serving as a bioisostere for a carboxylic acid group, can significantly influence the physicochemical properties and target engagement of these molecules. This guide provides a comprehensive analysis of the cross-reactivity profiles of 2-(1H-tetrazol-5-yl)pyrimidine-based inhibitors, offering a comparative look at their performance against various kinases and detailing the robust experimental methodologies used to generate these critical insights.
The Selectivity Challenge of Pyrimidine-Based Scaffolds
The pyrimidine core is a well-established hinge-binding motif found in numerous FDA-approved kinase inhibitors. However, this very feature contributes to the challenge of achieving high selectivity, as the ATP-binding sites of many kinases are highly conserved. This guide will explore how the addition of the 2-(1H-tetrazol-5-yl) moiety can modulate the selectivity of pyrimidine-based inhibitors, steering them towards specific kinase targets.
Comparative Cross-Reactivity Profiles
To illustrate the selectivity profiles of this class of compounds, we will examine data from both specific studies and broader kinase screening panels. The following tables summarize the inhibitory activities of representative 2-(1H-tetrazol-5-yl)pyrimidine-based compounds against a panel of kinases.
Table 1: Kinase Selectivity Profile of 3-phenyl-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine (Compound 1)
| Kinase Target | IC50 (nM) | Reference |
| CK2 | 45 | [1] |
| PIM1 | >10,000 | [1] |
| DYRK1A | >10,000 | [1] |
| HIPK2 | >10,000 | [1] |
Data synthesized from a study on novel CK2 inhibitors.[1]
Table 2: Representative Cross-Reactivity Data for Pyrazolo[1,5-a]pyrimidine-Based Inhibitors
| Compound | Target Kinase | IC50 (µM) | Reference |
| Compound 6t | CDK2 | 0.09 | [2] |
| TRKA | 0.45 | [2] | |
| Compound 16 | EGFR | 0.034 | [3] |
| Compound 6 | Src | 21.7 | [4] |
| Compound 4 | Src | 24.7 | [4] |
| Compound 1 | PI3Kδ | 0.475 | [5] |
This table presents a composite view of the activity of various pyrazolo[1,5-a]pyrimidine derivatives against different kinases to highlight the diverse targeting capabilities and cross-reactivity within this scaffold class.[2][3][4][5]
The data reveals that while high selectivity can be achieved, as demonstrated by the potent and selective inhibition of CK2 by 3-phenyl-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine[1], the broader pyrazolo[1,5-a]pyrimidine scaffold has been successfully adapted to target a range of other kinases, including CDK2, TRKA, EGFR, Src, and PI3Kδ.[2][3][4][5][6][7][8][9][10] This highlights the versatility of the scaffold and the critical role of specific substitutions in directing target selectivity.
Causality Behind Experimental Choices: In Vitro vs. Cell-Based Assays
To build a comprehensive understanding of a compound's cross-reactivity, a multi-faceted experimental approach is essential. We employ both biochemical (in vitro) and cell-based assays to not only determine direct inhibitory activity but also to assess target engagement within a physiological context.
-
In Vitro Kinase Inhibition Assays: These assays, such as the ADP-Glo™ Kinase Assay, provide a direct measure of an inhibitor's potency against a purified kinase. This is a crucial first step in identifying potential targets and off-targets. The choice of an in vitro assay allows for a clean, controlled environment to quantify the IC50 value, representing the concentration of inhibitor required to reduce the kinase activity by 50%.
-
Cellular Thermal Shift Assay (CETSA): Moving into a more biologically relevant system, CETSA allows for the confirmation of target engagement within intact cells. This method is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. By observing a shift in the melting temperature of a protein in the presence of an inhibitor, we can confirm direct interaction in a cellular environment. This is a critical validation step, as it demonstrates that the inhibitor can access its target within the complex milieu of the cell.
Experimental Protocols
In Vitro Kinase Inhibition Assay: ADP-Glo™ Protocol
This protocol outlines the determination of IC50 values for a test compound against a panel of kinases using the ADP-Glo™ Kinase Assay, a luminescent-based assay that measures the amount of ADP produced during a kinase reaction.[11][12][13][14][15]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the 2-(1H-tetrazol-5-yl)pyrimidine-based inhibitor in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.
-
Kinase Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µL of the diluted inhibitor or DMSO (for control wells).
-
2 µL of kinase solution (containing the specific kinase being tested in 1X kinase reaction buffer).
-
2 µL of a mixture of the kinase substrate and ATP at a concentration close to the Km for each respective kinase.
-
-
Incubation: Mix the plate gently and incubate at room temperature for 1 hour to allow the kinase reaction to proceed.[12]
-
Termination of Kinase Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[15] Incubate for 40 minutes at room temperature.[12]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP. Incubate for 30-60 minutes at room temperature.[13]
-
Luminescence Detection: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for the in vitro ADP-Glo™ kinase assay.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol details the steps to assess the target engagement of a 2-(1H-tetrazol-5-yl)pyrimidine-based inhibitor in intact cells using Western blotting for detection.[16][17][18][19][20]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture the desired cell line to approximately 80% confluency. Treat the cells with the inhibitor at the desired concentration or with DMSO (vehicle control) for 1-2 hours at 37°C.
-
Harvesting and Aliquoting: Harvest the cells and wash them with PBS. Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Place the PCR tubes in a thermal cycler and expose them to a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes.[19] Immediately cool the samples to 4°C.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 25°C water bath.[19]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[17]
-
Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentration for all samples. Prepare the samples for SDS-PAGE by adding loading buffer and boiling.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and probe with a primary antibody specific for the target kinase. Subsequently, probe with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and plot the percentage of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion and Future Directions
The 2-(1H-tetrazol-5-yl)pyrimidine scaffold represents a versatile platform for the design of potent and, with careful optimization, selective kinase inhibitors. The presented data underscores the importance of comprehensive cross-reactivity profiling to fully characterize these compounds. While the 3-phenyl-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine has demonstrated remarkable selectivity for CK2[1], the broader pyrazolo[1,5-a]pyrimidine family exhibits a wider range of kinase interactions.
The judicious application of both in vitro biochemical assays and cell-based target engagement studies is crucial for a thorough understanding of an inhibitor's selectivity profile. The detailed protocols provided in this guide offer a robust framework for researchers to conduct these critical assessments. Future efforts in this field should focus on expanding the library of 2-(1H-tetrazol-5-yl)pyrimidine derivatives and systematically screening them against large kinase panels to build a more comprehensive structure-activity relationship for selectivity. This will undoubtedly accelerate the development of next-generation kinase inhibitors with improved therapeutic windows.
References
-
Krylov, V. B., et al. (2022). 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. Molecules, 27(24), 8697. [Link]
-
Hassan, A. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-23. [Link]
-
Abdel-Ghani, T. M., et al. (2025). Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. ResearchGate. [Link]
-
Singh, P., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
-
El-Naggar, A. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Journal of the Iranian Chemical Society, 21(1), 1-20. [Link]
-
Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. [Link]
-
El-Gamal, M. I., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(23), 5678. [Link]
-
Krylov, V. B., et al. (2022). 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. MDPI. [Link]
-
Ghorab, M. M., et al. (2016). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules, 21(10), 1353. [Link]
-
Wieczorek, M., et al. (2020). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 25(18), 4243. [Link]
-
Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 957-971. [Link]
-
Li, Y., et al. (2024). Cellular thermal shift assay (CETSA). Bio-protocol, 14(2), e4933. [Link]
-
Bio-protocol. (2024). In vitro ADP-Glo kinase assay. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]
-
Bio-protocol. (2020). Cellular thermal shift assay (CETSA). [Link]
-
Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols, 2(3), 100688. [Link]
-
Jones, S., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2359050. [Link]
Sources
- 1. 6-(Tetrazol-5-yl)-7-aminoazolo[1,5- a]pyrimidines as Novel Potent CK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights | MDPI [mdpi.com]
- 9. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. promega.com [promega.com]
- 14. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. scispace.com [scispace.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. tandfonline.com [tandfonline.com]
A Comparative Guide to the Coordination Properties of 2-(1H-tetrazol-5-yl)pyrimidine and Related Ligands
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of coordination chemistry and materials science, the design and synthesis of novel ligands are paramount to the development of advanced materials with tailored properties. Among the diverse array of heterocyclic ligands, those incorporating both tetrazole and pyrimidine moieties have garnered significant attention due to their versatile coordination capabilities and the intriguing properties of their resulting metal complexes. This guide provides an in-depth comparison of the coordination properties of 2-(1H-tetrazol-5-yl)pyrimidine with other relevant ligands, supported by experimental data, to inform the rational design of new functional materials.
Introduction to Tetrazole- and Pyrimidine-Based Ligands
Tetrazoles are five-membered aromatic rings containing four nitrogen atoms, notable for their acidity, which is comparable to carboxylic acids, and their ability to act as versatile coordinating agents.[1] The deprotonated tetrazolate anion can coordinate to metal ions through multiple nitrogen atoms, facilitating the formation of diverse and stable coordination networks.[1] Pyrimidine, a six-membered heterocyclic aromatic compound with two nitrogen atoms, also serves as an excellent building block in coordination chemistry, often exhibiting bridging or chelating coordination modes. The combination of these two pharmacophores in a single molecule, such as 2-(1H-tetrazol-5-yl)pyrimidine, creates a multifunctional ligand with a rich coordination chemistry.
Synthesis of 2-(1H-tetrazol-5-yl)pyrimidine and Analogues
The synthesis of 5-substituted-1H-tetrazoles is well-established, with a common method involving the [2+3] cycloaddition reaction between a nitrile and an azide.[2] For instance, 2-amino-5-cyanopyridine can be reacted with sodium azide and ammonium chloride in dimethylformamide (DMF) to produce 2-amino-5-(1H-tetrazol-5-yl)pyridine.[3] Similar strategies can be employed for the synthesis of 2-(1H-tetrazol-5-yl)pyrimidine, starting from 2-cyanopyrimidine. The in situ synthesis of tetrazole-based ligands under solvothermal or hydrothermal conditions has also proven to be a powerful technique for constructing novel metal-organic frameworks (MOFs).[4][5]
Various synthetic routes have been developed for other related ligands. For example, pyrazolo[1,5-a]pyrimidine derivatives can be synthesized through a multi-step reaction sequence involving cyclocondensation and subsequent functionalization.[6] The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines often involves the cyclocondensation of aminotriazoles with 1,3-dicarbonyl compounds.[7]
Comparative Coordination Chemistry
The coordination behavior of 2-(1H-tetrazol-5-yl)pyrimidine is dictated by the presence of multiple nitrogen donor atoms on both the pyrimidine and tetrazole rings. This allows for a variety of coordination modes, including monodentate, chelating, and bridging, leading to the formation of discrete molecular complexes, 1D chains, 2D layers, and 3D frameworks.
Coordination with Transition Metals
Studies on the coordination of 2-(1H-tetrazol-5-yl)pyrazine, a close analogue, with Group IIB metal ions (Zn, Cd, Hg) have revealed a strong dependence of the final structure on the metal ion and reaction conditions.[8] For instance, reactions with Zn(II) and Cd(II) at room temperature yielded discrete complexes of the type [M(L)2(H2O)2], while reactions with Hg(II) under different conditions produced 2D and 3D coordination polymers.[8] A two-dimensional MOF, Cu-TP-1, has been synthesized using 2-(tetrazol-5-yl)pyrimidine and Cu(II) ions, exhibiting a (6,3) honeycomb network with permanent porosity.[9]
In comparison, ligands like 5-(2-pyrimidyl)tetrazole-2-acetic acid have been shown to form mononuclear, binuclear, 1D, and 2D coordination polymers with Zn(II), Ni(II), Cd(II), and Mn(II), respectively, highlighting the influence of the metal ion on the dimensionality of the resulting framework.[10] The flexibility of the acetic acid linker in this ligand introduces additional coordination possibilities compared to the more rigid 2-(1H-tetrazol-5-yl)pyrimidine.
Coordination with Lanthanide Ions
The coordination chemistry of tetrazole-based ligands with lanthanide ions is of particular interest due to the potential for luminescent materials. The hard nature of lanthanide ions leads them to preferentially coordinate with oxygen donors.[5] However, the nitrogen-rich environment of tetrazole and pyrimidine rings can also lead to stable complexes. For example, lanthanide complexes with 5-(2'-pyridyl)tetrazole have been synthesized, forming hydrated complexes.[11] Similarly, lanthanide complexes of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one have been reported and investigated for their biological activity.[12] The coordination of lanthanide ions with 2-(1H-tetrazol-5-yl)pyrimidine is expected to yield complexes with interesting photophysical properties, although this area remains less explored.
Experimental Data and Protocols
Synthesis Protocol for a Representative Metal Complex
The following is a general procedure for the synthesis of a coordination polymer using a tetrazole-pyrimidine based ligand, which can be adapted for 2-(1H-tetrazol-5-yl)pyrimidine.
Step-by-Step Methodology:
-
Ligand Synthesis: Synthesize 2-(1H-tetrazol-5-yl)pyrimidine by reacting 2-cyanopyrimidine with sodium azide and a proton source (e.g., ammonium chloride or triethylammonium chloride) in a suitable solvent like DMF or N-methyl-2-pyrrolidone at elevated temperatures.
-
Complexation Reaction: Dissolve the ligand and a metal salt (e.g., Cu(NO₃)₂·3H₂O) in a solvent mixture, often containing DMF and water or ethanol.
-
Solvothermal/Hydrothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave and heat it at a specific temperature (typically between 100 and 180 °C) for a period of 1 to 3 days.
-
Isolation and Characterization: After slow cooling to room temperature, the resulting crystals are collected by filtration, washed with the solvent, and dried. The structure and properties of the complex are then characterized by single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and spectroscopic methods.
Diagram of Experimental Workflow:
Caption: A generalized workflow for the synthesis and characterization of metal-organic frameworks based on tetrazole-pyrimidine ligands.
Comparative Data Summary
The following table summarizes key properties of coordination complexes derived from 2-(1H-tetrazol-5-yl)pyrimidine and related ligands.
| Ligand | Metal Ion | Dimensionality | Key Structural Feature | Thermal Stability (°C) | Luminescence | Reference |
| 2-(1H-tetrazol-5-yl)pyrimidine | Cu(II) | 2D | (6,3) honeycomb network | Not Reported | Not Reported | [9] |
| 2-(1H-tetrazol-5-yl)pyrazine | Zn(II) | 0D | Discrete complex: [Zn(L)₂(H₂O)₂] | Not Reported | Blue emission | [8] |
| 2-(1H-tetrazol-5-yl)pyrazine | Hg(II) | 3D | Interpenetrating network | Not Reported | Blue emission | [8] |
| 5-(2-pyrimidyl)tetrazole-2-acetic acid | Mn(II) | 2D | Layered structure | Not Reported | Not Reported | [10] |
| 3-((1H-tetrazol-5-yl)methyl)pyridine | Cu(I) | 2D | Wave-like chains | Decomposes > 300 | Not Reported | [13] |
| 1,3-bis(4-(1H-tetrazol-5-yl)phenyl)-1,3-propanedione | Zn(II) | 2D | sql topology | Stable up to 300 | Red-shifted emission | [2] |
Analysis of Coordination Properties
Structural Diversity
The structural diversity observed in the coordination complexes of these ligands is a direct consequence of the versatile coordination modes of the tetrazole and pyrimidine rings, as well as other functional groups present in the ligand.[13] The choice of metal ion, counter-anion, and reaction conditions (temperature, solvent) all play crucial roles in determining the final architecture.[8] For instance, the flexible linker in 5-(2-pyrimidyl)tetrazole-2-acetic acid allows for greater structural adaptability compared to the rigid 2-(1H-tetrazol-5-yl)pyrimidine.
Thermal Stability
The thermal stability of metal-organic frameworks is a critical parameter for many applications. Generally, the stability is influenced by the strength of the metal-ligand coordination bonds and the intrinsic thermal stability of the organic linker.[14][15] Tetrazole-based MOFs often exhibit high thermal stability due to the strong coordination of the tetrazolate ring with metal ions.[16][17] For example, a Zn(II) complex with a β-diketone/tetrazole ligand was found to be stable up to 300 °C.[2] It is anticipated that MOFs derived from 2-(1H-tetrazol-5-yl)pyrimidine will also exhibit good thermal stability.
Luminescent Properties
Many tetrazole-based ligands and their corresponding metal complexes exhibit interesting luminescent properties.[4][18] The emission can originate from the ligand itself (intraligand emission) or from metal-centered transitions, particularly in the case of lanthanide complexes. The coordination of a metal ion can either enhance or quench the luminescence of the free ligand. For example, Zn(II) and Cd(II) complexes, due to their d¹⁰ electronic configuration, are less likely to quench ligand-based luminescence and are therefore excellent candidates for constructing luminescent materials.[19] The blue emissions observed for complexes of 2-(1H-tetrazol-5-yl)pyrazine suggest that coordination polymers of 2-(1H-tetrazol-5-yl)pyrimidine may also be promising for optoelectronic applications.[8]
Logical Relationship Diagram:
Caption: Factors influencing the structure and properties of coordination complexes based on tetrazole-pyrimidine ligands.
Conclusion and Future Outlook
2-(1H-tetrazol-5-yl)pyrimidine and its analogues are a promising class of ligands for the construction of functional coordination materials. Their rich coordination chemistry allows for the synthesis of a wide variety of structures with tunable properties. The comparative analysis presented here highlights the importance of systematic studies that vary the ligand design, metal ion, and synthesis conditions to achieve desired material properties.
Future research in this area should focus on:
-
The synthesis and characterization of a broader range of coordination complexes with 2-(1H-tetrazol-5-yl)pyrimidine, including those with lanthanide ions to explore their luminescent and magnetic properties.
-
A more systematic investigation of the thermal and chemical stability of these materials to assess their potential for practical applications.
-
Exploring the potential of these coordination polymers in areas such as gas storage, catalysis, sensing, and drug delivery.[20][21][22]
By leveraging the fundamental understanding of the coordination properties of these versatile ligands, researchers can continue to develop novel materials with advanced functionalities.
References
- Novel tetrazole-based metal–organic frameworks constructed from in situ synthesize bifunctional ligands: syntheses, structure and luminescent properties. RSC Publishing.
- A New Family of 3d–4f Heterometallic Tetrazole-based Coordination Frameworks: In Situ Tetrazole Ligand Synthesis, Structure, Luminescence, and Magnetic Properties.
- Tetrazolium Compounds: Synthesis and Applic
- Design, Synthesis and Characterization of Luminescent Tetrazole Ligands and Their Coordin
- Supramolecular Frameworks and a Luminescent Coordination Polymer from New β-Diketone/Tetrazole Ligands. MDPI.
- Synthesis and antiviral activity of nonannul
- Coordination architectures of 2-(1H-tetrazol-5-yl)pyrazine with group IIB metal ions: luminescence and structural dependence on the metal ions and preparing conditions. CrystEngComm (RSC Publishing).
- The thermal stability of metal-organic frameworks.
- Synthesis of 2-(1-aryl-1H-tetrazol-5-yl)-thieno[2,3-b]pyridine derivatives.
- Lanthanide complexes containing 5-methyl-1,2,4-triazolo[1,5-a] pyrimidin-7(4H)-one and their therapeutic potential to fight leishmaniasis and Chagas disease. PubMed.
- Hydrated Lanthanoid Complexes of 5-(2′-Pyridyl)tetrazole Formed in the Presence of Dimethyl Sulfoxide*.
- Chemical, thermal and mechanical stabilities of metal–organic frameworks. OSTI.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC.
- Four structurally diverse coordination complexes based on a new flexible ligand. Unknown Source.
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC.
- ((1H-tetrazol-5-yl) methyl) pyridine-based metal coordination complexes: in situ tetrazole synthesis, crystal structures, luminescence properties. CrystEngComm (RSC Publishing).
- Supramolecular Frameworks and a Luminescent Coordination Polymer from New β-Diketone/Tetrazole Ligands. inorganics - AIR Unimi.
- 2-Amino-5-(1H-tetrazol-5-yl)
- Poly Tetrazole Containing Thermally Stable and Insensitive Alkali Metal-Based 3D Energetic Metal-Organic Frameworks.
- Structural, Magnetic, and Gas Adsorption Study of a Two-Dimensional Tetrazole-Pyrimidine Based Metal−Organic Framework.
- Synthesis and Properties of Energetic MOFs Based on Bis(3-Nitro-1H-1,2,4-triazole-5-yl) Amine: Advancing High Thermal Stability and Low Sensitivity. MDPI.
- First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI.
- Two new lanthanide complexes with 5-(Pyrazol-1-yl)nicotinic acid: Structures and their anti-cancer properties. PubMed.
- Coordination complexes of lanthanide(III) derived from 2-(pyridin-2-yl)-1H-benzo[d]imidazole (bimpy) and 2,2'-bipyridine (bpy)
Sources
- 1. mdpi.com [mdpi.com]
- 2. air.unimi.it [air.unimi.it]
- 3. 2-Amino-5-(1H-tetrazol-5-yl)pyridin-1-ium nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel tetrazole-based metal–organic frameworks constructed from in situ synthesize bifunctional ligands: syntheses, structure and luminescent properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coordination architectures of 2-(1H-tetrazol-5-yl)pyrazine with group IIB metal ions: luminescence and structural dependence on the metal ions and preparing conditions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. Lanthanide complexes containing 5-methyl-1,2,4-triazolo[1,5-a] pyrimidin-7(4H)-one and their therapeutic potential to fight leishmaniasis and Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ((1H-tetrazol-5-yl) methyl) pyridine-based metal coordination complexes: in situ tetrazole synthesis, crystal structures, luminescence properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Chemical, thermal and mechanical stabilities of metal–organic frameworks (Journal Article) | OSTI.GOV [osti.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. repositum.tuwien.at [repositum.tuwien.at]
- 19. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Two new lanthanide complexes with 5-(Pyrazol-1-yl)nicotinic acid: Structures and their anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Coordination complexes of lanthanide(III) derived from 2-(pyridin-2-yl)-1H-benzo[d]imidazole (bimpy) and 2,2'-bipyridine (bpy): Spectroscopic analysis and cytotoxic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
